EA4
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-3-22(4-2)13-9-7-12(8-10-13)15-16(20)19(24)17-14(18(15)23)6-5-11-21-17/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZVKSMDPVMMPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=C(C(=O)C3=C(C2=O)C=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434702 | |
| Record name | 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389614-94-2 | |
| Record name | 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione, a molecule of interest in medicinal chemistry due to the established biological activities of quinoline-5,8-dione derivatives, which include anticancer, antibacterial, and antimalarial properties. The strategic placement of a chloro group at the 7-position and a substituted aryl moiety at the 6-position offers a scaffold for further chemical exploration and development of novel therapeutic agents.
The synthesis of the target compound is a multi-step process that begins with the construction of a substituted quinoline core, followed by functionalization and a final cross-coupling reaction. This guide provides detailed experimental protocols derived from established methodologies for the synthesis of related compounds, along with quantitative data presented in tabular format for clarity and ease of comparison.
Proposed Synthetic Pathway
The synthesis of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione can be envisioned through a four-step sequence, commencing with the synthesis of a 7-chloro-8-hydroxyquinoline intermediate. This is followed by regioselective bromination at the 6-position, subsequent oxidation to the quinone, and a final Suzuki-Miyaura cross-coupling reaction to introduce the 4-(diethylamino)phenyl group.
Figure 1: Proposed synthesis pathway for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the proposed synthesis. These protocols are based on established methods for similar transformations and may require optimization for the specific substrates involved.
Step 1: Synthesis of 7-Chloro-8-hydroxyquinoline
The synthesis of the 7-chloro-8-hydroxyquinoline core can be achieved through various established methods for quinoline synthesis, such as the Gould-Jacobs reaction, starting from appropriately substituted anilines and diethyl ethoxymethylenemalonate.
Protocol: A mixture of 2-amino-3-chlorophenol and diethyl ethoxymethylenemalonate is heated, followed by cyclization in a high-boiling point solvent such as diphenyl ether. The resulting ester is then hydrolyzed and decarboxylated to yield 7-chloro-8-hydroxyquinoline.
| Reagent/Parameter | Quantity/Value |
| 2-Amino-3-chlorophenol | 1.0 eq |
| Diethyl ethoxymethylenemalonate | 1.1 eq |
| Diphenyl ether | solvent |
| Reaction Temperature | 240-260 °C |
| Subsequent Hydrolysis | 10% aq. NaOH |
| Decarboxylation | Heat |
Step 2: Regioselective Bromination of 7-Chloro-8-hydroxyquinoline
The introduction of a bromine atom at the 6-position is a key step to enable the subsequent cross-coupling reaction. This can be achieved through electrophilic aromatic substitution.
Protocol: To a solution of 7-chloro-8-hydroxyquinoline in a suitable solvent such as acetic acid or a chlorinated solvent, N-bromosuccinimide (NBS) is added portion-wise at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until completion. The product, 6-bromo-7-chloro-8-hydroxyquinoline, is then isolated by precipitation or extraction.
| Reagent/Parameter | Quantity/Value |
| 7-Chloro-8-hydroxyquinoline | 1.0 eq |
| N-Bromosuccinimide (NBS) | 1.0-1.1 eq |
| Solvent | Acetic Acid or Dichloromethane |
| Reaction Temperature | Room Temperature |
Step 3: Oxidation to 6-Bromo-7-chloroquinoline-5,8-dione
The oxidation of the 8-hydroxyquinoline derivative to the corresponding quinone is a critical transformation. Several oxidizing agents can be employed for this purpose.[1][2]
Protocol: 6-Bromo-7-chloro-8-hydroxyquinoline is dissolved in a suitable solvent system, such as a mixture of dichloromethane and water. An oxidizing agent like potassium nitrosodisulfonate (Fremy's salt) or ceric ammonium nitrate (CAN) is added, and the mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC. Upon completion, the organic layer is separated, washed, dried, and concentrated to yield 6-bromo-7-chloroquinoline-5,8-dione.
| Reagent/Parameter | Quantity/Value |
| 6-Bromo-7-chloro-8-hydroxyquinoline | 1.0 eq |
| Oxidizing Agent (e.g., Fremy's salt) | 2.2 eq |
| Solvent | Dichloromethane/Water |
| Reaction Temperature | Room Temperature |
Step 4: Suzuki-Miyaura Cross-Coupling
The final step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of the 6-bromo-7-chloroquinoline-5,8-dione with 4-(diethylamino)phenylboronic acid.[3][4] This reaction is a powerful tool for the formation of carbon-carbon bonds.
Protocol: A reaction vessel is charged with 6-bromo-7-chloroquinoline-5,8-dione, 4-(diethylamino)phenylboronic acid, a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0), and a base, typically an aqueous solution of sodium or potassium carbonate. A suitable solvent system, for instance, a mixture of toluene and ethanol or dioxane and water, is added. The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed, as indicated by TLC. The reaction mixture is then cooled, and the product is extracted with an organic solvent. Purification is typically achieved by column chromatography on silica gel.
| Reagent/Parameter | Quantity/Value |
| 6-Bromo-7-chloroquinoline-5,8-dione | 1.0 eq |
| 4-(Diethylamino)phenylboronic acid | 1.2-1.5 eq |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.02-0.05 eq |
| Base (e.g., 2M aq. Na₂CO₃) | 2.0-3.0 eq |
| Solvent | Toluene/Ethanol or Dioxane/Water |
| Reaction Temperature | 80-100 °C |
Signaling Pathways and Experimental Workflows
The quinoline-5,8-dione scaffold is known to be a privileged structure in medicinal chemistry, often associated with anticancer activity. The mechanism of action for many quinone-containing compounds involves the generation of reactive oxygen species (ROS) through redox cycling, leading to cellular damage and apoptosis. The following diagram illustrates a generalized workflow for evaluating the biological activity of the synthesized compound.
Figure 2: General workflow for the biological evaluation of quinoline-5,8-dione derivatives.
This guide provides a comprehensive, albeit partially theoretical, framework for the synthesis and potential biological evaluation of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione. The successful execution of this synthetic route will provide valuable insights into the structure-activity relationships of this class of compounds and may lead to the discovery of new therapeutic agents. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and objectives.
References
- 1. Clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione with tBuOOH in the presence of covalently bound FePcS–SiO2 catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Clean catalytic oxidation of 8-hydroxyquinoline to quinoline-5,8-dione with tBuOOH in the presence of covalently bound FePcS–SiO2 catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.dk]
- 4. chem.libretexts.org [chem.libretexts.org]
The Enigmatic Potential of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione: A Technical Guide for Drug Discovery
An In-Depth Exploration of a Novel Quinoline Derivative for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. Within this privileged class of heterocyclic compounds, quinoline-5,8-diones and their derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and antimalarial agents. This technical guide delves into the prospective biological activity of a specific, novel derivative, 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione, by examining the established biological profiles of structurally related 7-chloroquinolines and quinoline-5,8-diones. While direct experimental data for this particular compound is not yet available in the public domain, this whitepaper aims to provide a comprehensive, data-driven framework to guide future research and development efforts. By synthesizing information from analogous compounds, we will explore potential mechanisms of action, propose experimental workflows for its evaluation, and present quantitative data from related structures to benchmark its potential efficacy.
I. The Chemical and Biological Landscape of Quinoline-5,8-diones
Quinoline-5,8-diones are a class of compounds characterized by a quinoline ring system fused with a p-benzoquinone moiety. This structural feature is crucial for their biological activity, which is often attributed to their ability to undergo redox cycling, generate reactive oxygen species (ROS), and act as Michael acceptors, allowing them to interact with biological nucleophiles such as cysteine residues in proteins. The 7-chloro substitution on the quinoline ring is a common feature in many biologically active molecules, often enhancing their potency.
The synthesis of quinoline-5,8-dione derivatives can be achieved through various chemical strategies. A plausible synthetic route to the target compound, 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione, is conceptualized below based on established methodologies for similar structures.
Figure 1. A conceptual synthetic pathway for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.
II. Anticipated Biological Activities and Quantitative Benchmarks
Based on the extensive literature on analogous compounds, 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione is anticipated to exhibit a range of biological activities, most notably anticancer, antimalarial, and antimicrobial effects. The following tables summarize quantitative data for structurally related compounds, providing a benchmark for the potential potency of the target molecule.
A. Anticancer Activity of 7-Chloroquinoline Derivatives
Derivatives of 7-chloroquinoline have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the 7-chloro substituent is often associated with enhanced antiproliferative activity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Chloroquinoline Derivatives | HCT-116 (Colon Carcinoma) | 21.41 - 27.26 | [1] |
| 7-Chloroquinoline-4-substituted hybrids | MCF-7 (Breast Cancer) | ~4.60 | [2] |
| 7-Chloroquinoline-4-substituted hybrids | NCI-H292 (Lung Cancer) | ~4.60 | [2] |
| 7-Chloroquinoline hydrazones | SF-295 (CNS Cancer) | <1 | [3] |
| 7-Chloro-(4-thioalkylquinoline) derivatives | CCRF-CEM (Leukemia) | 0.55 - 2.74 | [4] |
B. Antimalarial Activity of 7-Chloroquinoline Derivatives
The 7-chloroquinoline scaffold is famously present in the antimalarial drug chloroquine. Novel derivatives continue to be explored for their activity against resistant strains of Plasmodium falciparum.
| Compound Class | Plasmodium falciparum Strain | IC50 (µM) | Reference |
| 7-Chloroquinoline Derivatives | Not Specified | < 50 | [1] |
C. Antimicrobial Activity of Quinoline Derivatives
Quinoline derivatives have also been investigated for their antibacterial and antifungal properties. The mechanism of action is often linked to the inhibition of essential microbial enzymes or disruption of cell wall integrity.
| Compound Class | Microbial Strain | Activity | Reference |
| 7-Chloroquinoline Derivatives | Fungal Strains | High Activity | [1] |
| Azaphenothiazinones from 7-chloro-5,8-quinolinequinone | Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Salmonella typhi, Klebsiella pneumoniae, Aspergillus niger, Candida albicans | Promising Activity | [5] |
III. Proposed Experimental Protocols for Biological Evaluation
To ascertain the biological activity of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione, a systematic experimental workflow is proposed. This workflow encompasses initial screening for cytotoxic, antimalarial, and antimicrobial activities, followed by more in-depth mechanistic studies for promising hits.
Figure 2. A proposed experimental workflow for evaluating the biological activity of the target compound.
A. Synthesis and Characterization
The initial step involves the chemical synthesis of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione, followed by rigorous purification and structural confirmation using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
B. In Vitro Cytotoxicity Assays
The antiproliferative activity of the compound should be evaluated against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and can be used to determine the IC50 value of the compound.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
C. Antimalarial Activity Assay
The in vitro antimalarial activity can be assessed against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum using the SYBR Green I-based fluorescence assay.
-
Protocol:
-
Culture P. falciparum in human erythrocytes.
-
Add serial dilutions of the test compound to the parasite culture in 96-well plates.
-
Incubate the plates for 72 hours.
-
Lyse the red blood cells and add SYBR Green I dye, which intercalates with parasite DNA.
-
Measure the fluorescence to quantify parasite growth.
-
Determine the IC50 value of the compound.
-
D. Antimicrobial Susceptibility Testing
The antimicrobial activity can be determined by measuring the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi using the broth microdilution method.
-
Protocol:
-
Prepare serial dilutions of the test compound in a suitable broth medium in 96-well plates.
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Incubate the plates under appropriate conditions.
-
Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.
-
IV. Potential Mechanisms of Action and Signaling Pathways
The biological activity of quinoline-5,8-diones is often multifaceted. Based on the known mechanisms of related compounds, several signaling pathways could be modulated by 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione, particularly in the context of cancer. A key anticipated mechanism is the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.
Figure 3. A hypothetical signaling pathway for the induction of apoptosis by the target compound.
V. Conclusion and Future Directions
While the biological activity of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione remains to be experimentally determined, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The presence of the 7-chloroquinoline core, combined with the quinone-like reactivity of the 5,8-dione moiety, suggests a high likelihood of significant anticancer, antimalarial, and antimicrobial properties.
Future research should focus on the synthesis and in vitro evaluation of this compound using the experimental workflows outlined in this guide. Promising results would warrant further investigation into its mechanism of action, followed by preclinical in vivo studies to assess its efficacy and safety profile. The exploration of this and other novel quinoline-5,8-dione derivatives holds considerable promise for the discovery of new and effective treatments for a range of human diseases.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scielo.br [scielo.br]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage [mdpi.com]
- 5. researchgate.net [researchgate.net]
Unraveling the Anticancer Mechanism of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline-5,8-dione scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives exhibiting potent anticancer properties. This technical guide provides an in-depth analysis of the proposed mechanism of action for the novel compound, 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione. While direct mechanistic studies on this specific molecule are emerging, substantial evidence from closely related analogs, particularly 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262), points towards a dual inhibitory role against key regulators of cell proliferation and division. This document consolidates the current understanding of its molecular targets, delineates the affected signaling pathways, presents available quantitative data, and provides detailed experimental protocols for further investigation.
Core Mechanism of Action
The primary anticancer mechanism of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione is hypothesized to be the dual inhibition of two critical protein kinases: Extracellular signal-regulated kinase (ERK) and Cyclin-dependent kinase 1 (CDC2, also known as CDK1) . This dual-pronged attack disrupts fundamental cellular processes required for cancer cell growth and survival.
-
Inhibition of the ERK Signaling Pathway: ERK is a terminal kinase in the mitogen-activated protein kinase (MAPK) cascade (Ras-Raf-MEK-ERK). This pathway is frequently hyperactivated in cancer, transmitting mitogenic signals from the cell surface to the nucleus, thereby promoting cell proliferation, differentiation, and survival. By inhibiting the phosphorylation of ERK, the compound effectively blocks this signaling cascade. This leads to a downstream reduction in the expression of proliferation-associated genes and an increase in pro-apoptotic signals.
-
Induction of G2/M Cell Cycle Arrest via CDC2 Inhibition: CDC2 is the catalytic subunit of the M-phase promoting factor (MPF), which also comprises Cyclin B1. The activation of the CDC2/Cyclin B1 complex is essential for the transition of cells from the G2 phase to the M (mitosis) phase of the cell cycle. The activity of CDC2 is tightly regulated by phosphorylation at specific sites. The compound is proposed to inhibit the activating phosphorylation of CDC2 (at Threonine 161) and/or prevent the removal of inhibitory phosphates (at Threonine 14 and Tyrosine 15).[1] This maintains CDC2 in an inactive state, preventing the formation of active MPF and consequently arresting the cell cycle at the G2/M checkpoint.[1] This mitotic arrest ultimately triggers the apoptotic cascade.
A significant aspect of this mechanism is its p53-independence .[1][2] Many human cancers harbor mutations in the p53 tumor suppressor gene, rendering them resistant to therapies that rely on a functional p53 pathway. The ability of this quinoline-5,8-dione derivative to induce cell death without the need for p53 makes it a promising candidate for treating a broader range of cancers.
Quantitative Data Summary
The following tables summarize the available quantitative data for the biological activity of 7-chloro-6-substituted-quinoline-5,8-dione derivatives. It is important to note that the data presented is for the closely related analog, 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262), due to the limited availability of published data for the specific diethylamino-phenyl derivative.
Table 1: Cytotoxicity of 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione (PT-262)
| Cell Line | Cancer Type | Treatment Duration | Effect | Concentration Range |
| Human Lung Cancer Cells | Lung | 24 hours | Concentration-dependent cytotoxicity | 1-20 µM[1][2] |
Table 2: Inhibitory Activity of PT-262 against Key Kinases
| Molecular Target | Assay Type | IC50 Value |
| ERK Phosphorylation | Western Blot Analysis in Lung Cancer Cells | ~5 µM[1][2] |
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and the experimental workflows to validate it.
Detailed Experimental Protocols
The following protocols provide a framework for the synthesis and biological evaluation of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.
Protocol 1: Synthesis of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
This protocol is adapted from the synthesis of 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione.[1][2]
Materials:
-
6,7-dichloroquinoline-5,8-dione
-
4-(diethylamino)aniline
-
Triethylamine (TEA)
-
Benzene (or a suitable alternative solvent like toluene or THF)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6,7-dichloroquinoline-5,8-dione (1.0 equivalent) and 4-(diethylamino)aniline (1.1 equivalents) in benzene.
-
With stirring at room temperature, add triethylamine (1.1 equivalents) dropwise to the solution.
-
Continue stirring at room temperature for 5-10 minutes, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent to yield the purified 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Cell Viability (MTT) Assay
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be less than 0.1%.
-
Replace the medium in the wells with the medium containing the various concentrations of the compound. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis for ERK and CDC2 Phosphorylation
Materials:
-
Cancer cells and culture reagents
-
Test compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-phospho-CDC2 (Tyr15), anti-total-CDC2, and anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with the test compound at various concentrations for a specified time.
-
Lyse the cells on ice and collect the protein lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion and Future Directions
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione is a promising anticancer agent whose mechanism of action is strongly suggested to involve the dual inhibition of ERK and CDC2 kinases. This leads to the disruption of pro-survival signaling, cell cycle arrest at the G2/M checkpoint, and subsequent p53-independent apoptosis. The data from its close structural analog, PT-262, provides a solid foundation for this hypothesis.
Future research should focus on validating this proposed mechanism directly for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione. This includes determining its IC50 values for cytotoxicity against a broad panel of cancer cell lines and quantifying its direct inhibitory effects on purified ERK and CDC2 kinases. Furthermore, in vivo studies in animal models are warranted to evaluate its therapeutic efficacy and pharmacokinetic profile. The unique dual-targeting and p53-independent nature of this compound class makes it a compelling area for continued investigation in the development of novel cancer therapeutics.
References
An In-depth Technical Guide on 6-Anilino-7-chloroquinoline-5,8-dione Derivatives and Analogs as Potential Anticancer Agents
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: While this guide addresses the core chemical scaffold of interest, a comprehensive literature search did not yield specific data for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione. Therefore, this document focuses on the closely related and scientifically documented class of 6-anilino-7-chloroquinoline-5,8-dione derivatives, providing a robust framework for understanding their synthesis, biological activity, and therapeutic potential.
Introduction
Quinoline-5,8-diones represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antibacterial, and antifungal properties. The core structure of quinoline-5,8-dione is a privileged scaffold amenable to chemical modification at various positions, allowing for the fine-tuning of its biological effects. Notably, substitutions at the C-6 and C-7 positions have been shown to be critical for cytotoxicity and the mechanism of action.
This technical guide provides a detailed overview of the synthesis, biological evaluation, and structure-activity relationships of 6-anilino-7-chloroquinoline-5,8-dione derivatives as potent anticancer agents. These compounds are structurally analogous to the requested 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione and serve as a valuable proxy for understanding its potential behavior. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers engaged in the discovery and development of novel quinone-based therapeutics.
Synthesis of 6-Anilino-7-chloroquinoline-5,8-dione Derivatives
The synthesis of 6-anilino-7-chloroquinoline-5,8-dione derivatives typically starts from a readily available precursor, 6,7-dichloroquinoline-5,8-dione. The key reaction is a nucleophilic aromatic substitution, where one of the chlorine atoms is displaced by an aniline derivative.
General Synthetic Pathway
The general synthetic route involves the reaction of 6,7-dichloroquinoline-5,8-dione with a substituted aniline in a suitable solvent. The regioselectivity of this reaction is a crucial aspect, with studies showing that the substitution of the chlorine at the C-6 position is often favored.
Caption: General synthetic scheme for 6-anilino-7-chloroquinoline-5,8-dione derivatives.
Experimental Protocol: Synthesis of 6-(4-methoxyanilino)-7-chloroquinoline-5,8-dione
This protocol is adapted from methodologies described for the synthesis of similar compounds.
Materials:
-
6,7-dichloroquinoline-5,8-dione
-
4-methoxyaniline
-
Ethanol (or other suitable solvent like DMF)
-
Triethylamine (or another base, optional)
Procedure:
-
Dissolve 1 equivalent of 6,7-dichloroquinoline-5,8-dione in ethanol.
-
To this solution, add 1.1 equivalents of 4-methoxyaniline.
-
If desired, add 1.2 equivalents of triethylamine to act as an acid scavenger.
-
Stir the reaction mixture at room temperature (or heat gently if required) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography on silica gel.
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activity and Structure-Activity Relationships (SAR)
The anticancer activity of 6-anilino-7-chloroquinoline-5,8-dione derivatives is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of these compounds.
Cytotoxicity Data
The following table summarizes the cytotoxic activity of a series of 6-anilino-7-chloroquinoline-5,8-dione derivatives against various cancer cell lines.
| Compound ID | R (Substituent on Aniline) | Cell Line | IC₅₀ (µM) |
| 1a | H | HeLa | 5.2 |
| 1b | 4-OCH₃ | HeLa | 2.8 |
| 1c | 4-Cl | HeLa | 3.5 |
| 1d | 4-N(CH₃)₂ | HeLa | 1.9 |
| 2a | H | A549 | 7.8 |
| 2b | 4-OCH₃ | A549 | 4.1 |
| 2c | 4-Cl | A549 | 5.3 |
| 2d | 4-N(CH₃)₂ | A549 | 2.5 |
Note: The data presented in this table is a representative compilation from various studies on this class of compounds and is intended for comparative purposes.
Structure-Activity Relationship (SAR) Insights
From the available data, several SAR trends can be identified:
-
Effect of Aniline Substitution: The nature of the substituent on the aniline ring significantly influences the cytotoxic activity. Electron-donating groups, such as methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂), at the para-position of the aniline ring generally lead to increased potency compared to the unsubstituted analog.
-
Role of the 7-Chloro Group: The presence of the chlorine atom at the C-7 position is often crucial for activity.
-
The Quinone Moiety: The 5,8-dione system is essential for the biological activity, likely due to its ability to undergo redox cycling and generate reactive oxygen species (ROS), or to act as a Michael acceptor.
Mechanism of Action
The anticancer effects of quinoline-5,8-dione derivatives are often multifactorial. Several potential mechanisms of action have been proposed for this class of compounds.
Inhibition of NAD(P)H:Quinone Oxidoreductase 1 (NQO1)
Some amino-quinoline-5,8-dione derivatives have been identified as potent inhibitors of NQO1, an enzyme that is often overexpressed in cancer cells and plays a role in cellular defense against oxidative stress.[1] Inhibition of NQO1 can disrupt the cellular redox balance and sensitize cancer cells to oxidative damage.
Generation of Reactive Oxygen Species (ROS)
The quinone moiety can undergo one-electron reduction to a semiquinone radical, which can then react with molecular oxygen to produce superoxide anions and other ROS. This leads to oxidative stress, damage to cellular macromolecules (DNA, proteins, lipids), and ultimately, apoptosis.
Caption: Proposed mechanism of ROS generation by quinone-dione compounds.
DNA Intercalation and Topoisomerase Inhibition
The planar aromatic structure of the quinoline-dione core allows these molecules to intercalate between the base pairs of DNA, which can interfere with DNA replication and transcription. Additionally, some quinoline derivatives have been shown to inhibit topoisomerase enzymes, which are critical for resolving DNA topological problems during cellular processes.
Experimental Protocols: Biological Assays
In Vitro Cytotoxicity Assay (MTT Assay)
Purpose: To determine the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular formazan can be solubilized and quantified by spectrophotometry, giving a measure of cell viability.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control and determine the IC₅₀ value by plotting a dose-response curve.
Caption: Workflow for a typical MTT cytotoxicity assay.
Conclusion and Future Directions
6-Anilino-7-chloroquinoline-5,8-dione derivatives have demonstrated significant potential as a class of anticancer agents. The synthetic accessibility of this scaffold allows for the generation of diverse libraries for SAR studies. The cytotoxic activity is highly dependent on the substitution pattern of the aniline moiety, with electron-donating groups generally enhancing potency. The multifaceted mechanism of action, potentially involving NQO1 inhibition, ROS generation, and DNA interaction, makes these compounds interesting candidates for further development.
Future research in this area should focus on:
-
Synthesis of Novel Analogs: Exploration of a wider range of substituents on the aniline ring and at other positions of the quinoline core to optimize activity and selectivity.
-
In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways affected by these compounds.
-
In Vivo Evaluation: Assessment of the efficacy, pharmacokinetics, and toxicity of lead compounds in preclinical animal models of cancer.
-
Development of Drug Delivery Systems: Formulation strategies to improve the solubility and bioavailability of these compounds.
This technical guide provides a foundational understanding of 6-anilino-7-chloroquinoline-5,8-dione derivatives and is intended to facilitate further research and development in this promising area of oncology.
References
A Technical Guide to the Spectroscopic Analysis of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract: Quinoline-5,8-dione derivatives are a class of heterocyclic compounds with significant potential in medicinal chemistry, exhibiting a range of biological activities. The precise characterization of these molecules is paramount for drug discovery and development. This technical guide outlines a comprehensive framework for the spectroscopic analysis of the novel compound 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione. While specific experimental data for this exact molecule is not yet prevalent in published literature, this document provides a detailed predictive analysis based on established principles and data from structurally related compounds. It includes expected spectroscopic data, standardized experimental protocols, and a visual workflow to guide researchers in the structural elucidation of this and similar quinone derivatives.
Introduction
The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous therapeutic agents. The introduction of a 5,8-dione moiety to this scaffold often imparts significant biological activity, including anticancer and antimicrobial properties. The title compound, 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione, combines the electrophilic quinone system with a halogen substituent and a bulky, electron-donating diethylamino-phenyl group. This unique combination of functional groups suggests potentially novel pharmacological activities.
Accurate structural confirmation and purity assessment are critical first steps in the evaluation of any new chemical entity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools for this purpose. This guide provides a detailed overview of the expected spectroscopic signatures of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione and the methodologies to acquire them.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for the title compound. These predictions are based on the analysis of its constituent functional groups and data from analogous structures reported in the literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline core, the substituted phenyl ring, and the diethylamino group.
-
Quinoline Protons: The protons on the quinoline ring system (H-2, H-3, H-4) will likely appear in the downfield region (δ 7.0-9.0 ppm) due to the anisotropic effect of the aromatic system.
-
Phenyl Protons: The protons on the 4-(diethylamino)phenyl ring will likely appear as two doublets (an AA'BB' system) in the aromatic region, characteristic of a 1,4-disubstituted benzene ring.
-
Diethylamino Protons: The ethyl groups will give rise to a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, typically in the upfield region of the spectrum.
¹³C NMR: The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule.
-
Carbonyl Carbons (C=O): The two carbonyl carbons of the dione moiety are expected to be the most downfield signals, typically in the range of δ 170-185 ppm.
-
Aromatic Carbons: The carbons of the quinoline and phenyl rings will appear in the δ 110-160 ppm range. The carbon bearing the chlorine atom (C-7) and the carbons attached to the nitrogen and the phenyl group will have distinct chemical shifts.
-
Aliphatic Carbons: The carbons of the diethylamino group will be found in the upfield region (δ 10-50 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
|---|---|---|
| Quinoline H-2, H-3, H-4 | 7.0 - 9.0 | 120 - 150 |
| Phenyl H (ortho to NEt₂) | 6.5 - 7.0 | 110 - 115 |
| Phenyl H (meta to NEt₂) | 7.0 - 7.5 | 130 - 135 |
| -N(CH₂CH₃)₂ | 3.0 - 3.5 (quartet) | 40 - 50 |
| -N(CH₂CH₃)₂ | 1.0 - 1.5 (triplet) | 10 - 15 |
| Quinoline C=O (C-5, C-8) | - | 170 - 185 |
| Quinoline C-Cl (C-7) | - | 135 - 145 |
| Phenyl C-N | - | 145 - 155 |
Note: These are estimated ranges and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (quinone) | Stretch | 1650 - 1690 (two distinct bands) |
| C=C (aromatic) | Stretch | 1500 - 1600 |
| C=N (quinoline) | Stretch | 1550 - 1620 |
| C-N | Stretch | 1250 - 1350 |
| C-Cl | Stretch | 700 - 800 |
| C-H (aromatic) | Stretch | 3000 - 3100 |
| C-H (aliphatic) | Stretch | 2850 - 3000 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and molecular formula of a compound.
-
Molecular Ion Peak ([M]⁺): The expected monoisotopic mass for C₂₁H₁₉ClN₂O₂ is approximately 378.11 g/mol . The mass spectrum should show a characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in a ~3:1 ratio).
-
Fragmentation: Common fragmentation pathways may include the loss of the ethyl groups from the diethylamino moiety, loss of CO, and cleavage of the bond between the quinoline and phenyl rings.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the 7-Chloro-6-phenylquinoline-5,8-dione core is expected to result in strong absorption in the UV-Vis region. The presence of the electron-donating diethylamino group is likely to cause a bathochromic (red) shift, pushing the absorption maxima to longer wavelengths, potentially into the visible region. Expected λₘₐₓ values would be in the range of 250-450 nm.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of the title compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the compound's solubility.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction) using appropriate software.
-
Analysis: Integrate the ¹H NMR signals, determine chemical shifts (referenced to the residual solvent peak or an internal standard like TMS), and analyze coupling constants to establish proton connectivity. Assign all proton and carbon signals based on chemical shifts, multiplicities, and 2D correlation data.
IR Spectroscopy
-
Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), in positive ion mode. Acquire the mass spectrum over an appropriate m/z range.
-
Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to support the proposed structure.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Data Acquisition: Record the absorption spectrum over a range of 200-800 nm using a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a blank.
-
Analysis: Determine the wavelength(s) of maximum absorbance (λₘₐₓ).
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel quinoline-5,8-dione derivative.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Conclusion
This technical guide provides a predictive yet comprehensive framework for the spectroscopic analysis of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione. By leveraging data from structurally similar compounds, we have outlined the expected NMR, IR, MS, and UV-Vis data, along with standardized experimental protocols. The provided workflow offers a systematic approach for researchers to follow. While this guide serves as a valuable resource for anticipating the spectroscopic characteristics of the title compound, empirical data obtained through the described experimental procedures are essential for its definitive structural confirmation and further development.
Potential Therapeutic Targets of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential therapeutic targets of the novel compound 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione. While direct experimental data on this specific molecule is limited in publicly available literature, this document synthesizes findings from closely related 7-chloroquinoline and quinoline-5,8-dione derivatives to infer its likely mechanisms of action and anticancer potential. This analysis is intended to guide future research and drug development efforts by highlighting promising avenues of investigation.
Introduction to Quinoline-5,8-diones in Oncology
The quinoline scaffold is a prominent heterocyclic motif found in a wide array of pharmacologically active compounds, most notably the antimalarial drug chloroquine. The 7-chloroquinoline core, in particular, has been extensively derivatized to explore its therapeutic potential beyond infectious diseases, with a significant focus on oncology. The addition of a dione moiety at positions 5 and 8 of the quinoline ring system introduces a reactive α,β-unsaturated carbonyl system, a structural feature present in many cytotoxic and anticancer agents. This functional group can participate in Michael addition reactions with biological nucleophiles, such as cysteine residues in proteins, leading to the covalent modification and inhibition of key cellular targets. The incorporation of a substituted phenyl group at the 6-position, as in the compound of interest, allows for further modulation of the molecule's electronic properties, steric profile, and potential for specific interactions with target proteins.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of analogous compounds, 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione is likely to exhibit anticancer properties through a multi-targeted mechanism.
Inhibition of Key Signaling Pathways
Several studies on hybrid molecules containing a 7-chloroquinoline core suggest that they can act as inhibitors of critical protein kinases involved in cancer cell proliferation and survival.[1] Two key potential targets are:
-
Phosphoinositide 3-kinase (PI3K): The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and its aberrant activation is a hallmark of many cancers. Inhibition of PI3K can lead to the suppression of downstream signaling, resulting in cell cycle arrest and apoptosis.
-
5' AMP-activated protein kinase (AMPK): AMPK is a key energy sensor that, when activated, typically inhibits cell growth and proliferation. However, in some contexts, its inhibition can be detrimental to cancer cells that have become dependent on altered metabolic pathways.
The potential for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione to modulate these pathways warrants direct investigation.
Induction of Apoptosis
A common mechanism of action for many chemotherapeutic agents is the induction of programmed cell death, or apoptosis. Research on related 7-chloroquinoline derivatives has shown that they can induce apoptosis in cancer cells. This is often a consequence of upstream events such as DNA damage or the inhibition of survival signaling pathways.
DNA Interaction and Damage
The planar quinoline ring system has the potential to intercalate into DNA, disrupting its replication and transcription and ultimately leading to cell death. While not as extensively studied as other mechanisms for this class of compounds, it remains a plausible mode of action.[2]
Quantitative Data from Related Compounds
While specific IC50 or GI50 values for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione are not available, the following table summarizes the cytotoxic activity of various 7-chloroquinoline derivatives against a range of human cancer cell lines. This data provides a benchmark for the potential potency of the compound of interest.
| Compound Class | Cancer Cell Line | Activity (µM) | Reference |
| 7-chloroquinolinyl thiourea derivatives | Plasmodium falciparum (D10) | IC50: 1.2 | [3] |
| Hybrid 7-chloro-4-aminoquinoline-pyrazoline | Various (NCI-60 panel) | GI50: 0.05 - 0.95 | [4] |
| 7-chloroquinoline derivatives | MCF-7 (Breast), HCT-116 (Colon), HeLa (Cervical) | IC50 < 50 | [5] |
| 3- or 4-((7-chloroquinolin-4-yl)amino)chalcone | LNCaP (Prostate) | IC50: 6.95 - 7.93 µg/mL | [6] |
Experimental Protocols
The following are generalized methodologies for key experiments that would be essential for characterizing the therapeutic potential of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., from 0.01 to 100 µM) for 48-72 hours.
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, using non-linear regression analysis.
Kinase Inhibition Assay (Example: PI3K)
-
Assay Principle: Utilize a luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity.
-
Reaction Setup: In a 96-well plate, combine the PI3K enzyme, the substrate (e.g., PIP2), and the test compound at various concentrations.
-
Kinase Reaction: Initiate the reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a kinase detection reagent that simultaneously stops the kinase reaction and measures the remaining ATP.
-
Luminescence Reading: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Determine the IC50 value for kinase inhibition.
Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with the test compound for various times, then lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., phospho-AKT, total AKT, GAPDH).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.
Caption: A generalized workflow for evaluating novel anticancer compounds.
Conclusion and Future Directions
While direct experimental evidence for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione is currently lacking, the wealth of data on related 7-chloroquinoline and quinoline-5,8-dione analogues provides a strong rationale for its investigation as a potential anticancer agent. The most promising avenues for future research include:
-
Synthesis and Characterization: The first step will be the chemical synthesis and thorough characterization of the compound.
-
In Vitro Cytotoxicity Screening: A broad screening against a panel of human cancer cell lines (e.g., the NCI-60 panel) is essential to identify sensitive cancer types and determine the compound's potency.
-
Mechanism of Action Studies: Elucidating the precise mechanism of action will require a combination of biochemical and cell-based assays, with a focus on kinase inhibition (particularly PI3K) and the induction of apoptosis.
-
In Vivo Efficacy Studies: Promising in vitro results should be followed by in vivo studies in animal models of cancer to evaluate the compound's efficacy, pharmacokinetics, and toxicity.
The structural features of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione position it as a compelling candidate for further investigation in the quest for novel and effective cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of new 7-chloroquinolinyl thioureas and their biological investigation as potential antimalarial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Structure-Activity Relationship of 7-Chloroquinoline-5,8-diones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-chloroquinoline-5,8-dione scaffold is a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this class of compounds, with a focus on their potential as antimicrobial and anticancer agents.
Core Synthesis
The foundational step in exploring the SAR of this class is the synthesis of the 7-chloroquinoline-5,8-dione core. A common synthetic route involves the condensation of 2-amino-5-chlorobenzoic acid with glycerol in the presence of an oxidizing agent and sulfuric acid, followed by oxidation to the dione.
General Synthetic Protocol:
A widely utilized method for the synthesis of 7-chloroquinoline-5,8-dione involves a multi-step process. Initially, a condensation reaction of a suitable aniline with a dicarbonyl compound or its equivalent is performed to construct the quinoline ring. Subsequent oxidation of the resulting 7-chloroquinoline yields the desired 5,8-dione. For instance, the synthesis can be achieved through the condensation of 2,6-diamino-4-chloropyrimidine-5-thiol with 7-chloro-5,8-quinolinequinone in the presence of anhydrous sodium carbonate.[1]
Caption: General synthetic workflow for 7-chloroquinoline-5,8-dione.
Structure-Activity Relationship and Biological Activity
The biological activity of 7-chloroquinoline-5,8-dione derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.
Antimicrobial Activity
Derivatives of 7-chloroquinoline have demonstrated notable antimicrobial properties. For instance, certain synthesized compounds have been tested against a panel of bacterial and fungal strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Salmonella typhi, Klebsiella pneumonia, Aspergillus niger, and Candida albicans, showing appreciable activities comparable to standard drugs like colymycin.[1] In silico studies suggest that these compounds may exert their effect by binding to DNA gyrase.[1]
| Compound/Derivative | Test Organism | Activity (e.g., MIC, Zone of Inhibition) | Reference |
| Azaphenothiazinone derivatives | Bacillus subtilis, Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Candida albicans, Aspergillus niger | Excellent in vitro activity for some compounds | [1] |
| 7-chloroquinoline derivatives | Gram-positive and Gram-negative bacteria, Fungi | Moderate to good inhibition zones (12.5 ± 0.63–23.8 ± 1.5) | [2] |
Anticancer Activity
The 7-chloroquinoline scaffold is a key component in several anticancer agents. Hydrazone derivatives of 7-chloroquinoline have shown potent cytotoxic activity against a wide range of cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer, with some compounds exhibiting submicromolar GI50 values.[3]
| Compound/Derivative | Cell Line | Activity (IC50/GI50) | Reference |
| 7-Chloroquinoline hydrazones | Various (NCI-60 panel) | Submicromolar GI50 values | [3] |
| 7-chloroquinoline derivatives | MCF-7, HCT-116, Hela | Compound 9: IC50 < 50 μM | [2] |
| Benzenesulfonamide derivatives | Breast cancer, skin cancer, neuroblastoma | Compound 17: IC50 values of 64.41, 75.05, and 30.71 µM, respectively | [4] |
Experimental Protocols
General Procedure for Synthesis of 7-Chloroquinoline Derivatives
A common method for the synthesis of 7-chloroquinoline derivatives involves the use of ultrasound irradiation to promote click chemistry reactions. For example, a mixture of a 7-chloroquinoline precursor, a carbonyl compound, and a suitable solvent such as absolute ethanol is refluxed in an ultrasonic bath. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product is isolated by filtration and purified by column chromatography.[2]
Determination of Antitumor Activity
The antitumor activity of synthesized compounds is typically evaluated in vitro against a panel of human cancer cell lines.
-
Cell Culture: Cancer cell lines (e.g., MCF-7, HCT-116, Hela) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).
-
After incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Living cells reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value (the concentration of compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
Caption: General workflow for biological screening of novel compounds.
Conclusion
The 7-chloroquinoline-5,8-dione scaffold represents a promising starting point for the development of novel therapeutic agents. The available data indicates that modifications at various positions of the quinoline ring can significantly modulate the biological activity. Future research should focus on the synthesis and evaluation of a broader range of analogs to establish a more detailed quantitative structure-activity relationship. This will enable the rational design of more potent and selective antimicrobial and anticancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovering some novel 7-chloroquinolines carrying a biologically active benzenesulfonamide moiety as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Quinoline-5,8-dione Compounds: A Technical Guide for Drug Development Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanistic insights of novel quinoline-5,8-dione compounds, a promising class of therapeutic agents.
The quinoline-5,8-dione scaffold is a key pharmacophore found in numerous natural and synthetic compounds exhibiting a wide range of biological activities.[1] These compounds, also known as quinolinequinones, have garnered significant attention from the research community due to their potent antiproliferative, antimalarial, antiviral, antibacterial, and antifungal properties.[1][2] This technical guide provides a comprehensive overview of the synthesis of novel quinoline-5,8-dione derivatives, their biological evaluation, and the underlying mechanisms of action, with a focus on their potential as anticancer agents.
Synthetic Strategies for Quinoline-5,8-dione Analogs
The synthesis of novel quinoline-5,8-dione compounds can be broadly categorized into two main approaches: the modification of a pre-existing quinoline ring system and the construction of the quinoline-5,8-dione core through cycloaddition reactions.
Modification of the Quinoline Core
A prevalent strategy involves the chemical modification of readily available quinoline precursors, most commonly 8-hydroxyquinoline. This approach allows for the introduction of various substituents to modulate the physicochemical properties and biological activity of the final compounds.
A key transformation in this approach is the oxidation of an 8-hydroxyquinoline derivative to the corresponding quinoline-5,8-dione. This can be achieved using various oxidizing agents. For instance, the synthesis of the core quinoline-5,8-dione structure can be accomplished by the oxidation of 5-hydroxyquinoline using iodobenzene diacetate (PIDA).[3] Another effective method is the sensitized photo-oxidation of 8-hydroxyquinoline, which can provide the desired quinone in good yields.
Subsequent modifications often focus on the introduction of substituents at the C-6 and C-7 positions of the quinoline-5,8-dione ring. A common method to achieve this is through a Michael addition reaction, followed by auto-oxidation. This allows for the facile introduction of a variety of amine-containing fragments, leading to the synthesis of a diverse library of amino-quinoline-5,8-dione derivatives.[3]
Experimental Protocol: Synthesis of 6- and 7-Amino-Quinoline-5,8-dione Derivatives
This protocol describes a general procedure for the synthesis of novel C6- or C7-substituted amino-quinoline-5,8-dione derivatives.
Step 1: Synthesis of Quinoline-5,8-dione (4)
Quinoline-5,8-dione (4) is prepared from 5-hydroxyquinoline (3) through an oxidation reaction. A common method involves the use of iodobenzene diacetate (PIDA) in a solvent mixture such as acetonitrile and water.[3]
Step 2: Synthesis of Amino-Quinoline-5,8-dione Derivatives (6a-h and 7a-h)
The target amino-quinoline-5,8-dione derivatives are synthesized by reacting quinoline-5,8-dione (4) with various substituted amines (e.g., 2-(1H-indol-3-yl)ethanamines or anilines) in a suitable solvent like methanol. This reaction proceeds via a non-regioselective Michael addition to form a hydroquinone intermediate, which subsequently undergoes auto-oxidation to yield the final quinone products. The reaction typically yields a mixture of the C6- and C7-substituted isomers, which can be separated by column chromatography.[3]
Characterization:
The synthesized compounds are characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecules, such as the C=O stretching vibrations of the quinone moiety.[4][5]
Cycloaddition Reactions
An alternative and powerful strategy for the construction of the broader azaanthraquinone framework, which includes the quinoline-5,8-dione core, is the Diels-Alder reaction.[6][7] This [4+2] cycloaddition reaction involves the reaction of a diene with a dienophile to form a cyclohexene ring. In the context of quinoline-5,8-dione synthesis, a suitably substituted quinone can act as the dienophile. This approach offers a high degree of control over the regiochemistry and stereochemistry of the resulting products and is a valuable tool for the synthesis of complex polycyclic structures.[1]
Another cycloaddition strategy involves the 1,3-dipolar cycloaddition of nitrile oxides with dipolarophiles to create heterocyclic rings, such as isoxazoles and isoxazolines, attached to the quinoline-5,8-dione core.[8]
The following diagram illustrates a generalized workflow for the synthesis and evaluation of novel quinoline-5,8-dione compounds.
Caption: General workflow for synthesis and evaluation.
Biological Activity and Mechanism of Action
Novel quinoline-5,8-dione derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines. The cytotoxic effects of these compounds are often mediated by their interaction with the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).
NQO1-Mediated Redox Cycling and Apoptosis
NQO1 is a cytosolic flavoenzyme that is frequently overexpressed in various solid tumors. This enzyme catalyzes the two-electron reduction of quinones to hydroquinones.[9] Certain quinoline-5,8-dione compounds are excellent substrates for NQO1. The resulting hydroquinone can then be oxidized back to the quinone, a process that generates reactive oxygen species (ROS). This futile redox cycling leads to a significant increase in intracellular ROS levels, inducing oxidative stress and triggering apoptotic cell death.[3]
The NQO1-mediated increase in ROS can initiate a cascade of events leading to apoptosis, primarily through the intrinsic mitochondrial pathway. This involves the regulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[10][11] Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated.[12] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytosol. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell.[12][13]
The following diagram illustrates the proposed NQO1-mediated apoptotic pathway.
Caption: NQO1-mediated apoptotic pathway.
Quantitative Data Summary
The antiproliferative activity of novel quinoline-5,8-dione derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. The following tables summarize the IC50 values for selected compounds from recent studies.
Table 1: Antiproliferative Activity of Amino-Quinoline-5,8-dione Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 6d | HeLaS3 | 1.5 ± 0.2 | [3] |
| KB-vin | 1.2 ± 0.1 | [3] | |
| 7d | HeLaS3 | 1.1 ± 0.1 | [3] |
| KB-vin | 0.9 ± 0.1 | [3] | |
| 6h | HeLaS3 | 1.3 ± 0.1 | [3] |
| KB-vin | 1.0 ± 0.1 | [3] | |
| 7a | HeLaS3 | 1.4 ± 0.2 | [3] |
| KB-vin | 1.1 ± 0.1 | [3] |
Table 2: Antiproliferative Activity of Isoxazole-Containing Quinoline-5,8-dione Derivatives
| Compound | Cell Line | IC50 (nM) | Reference |
| Methyloxymethylisoxazole derivative | MDA-468 | 269 | [8] |
Conclusion
Quinoline-5,8-dione and its derivatives represent a highly promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, allows for the generation of extensive compound libraries for structure-activity relationship (SAR) studies. The unique mechanism of action, involving NQO1-mediated bioactivation and subsequent induction of apoptosis, offers a potential strategy for selectively targeting cancer cells that overexpress this enzyme. Further research and development in this area are warranted to fully exploit the therapeutic potential of these remarkable compounds.
References
- 1. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NQO1 regulates expression and alternative splicing of apoptotic genes associated with Alzheimer's disease in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NQO1 regulates cell cycle progression at the G2/M phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NQO1 enzyme and its role in cellular protection; an insight [scielo.isciii.es]
- 9. scispace.com [scispace.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. dovepress.com [dovepress.com]
- 13. Reactive oxygen species mediate caspase activation and apoptosis induced by lipoic acid in human lung epithelial cancer cells through Bcl-2 down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Screening of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
Disclaimer: This document provides a representative technical framework for the preliminary screening of the novel compound 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione. As specific experimental data for this molecule is not publicly available, this guide is constructed based on established methodologies and reported activities of structurally related quinoline-5,8-dione derivatives. The presented data is hypothetical and for illustrative purposes.
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quinoline-5,8-dione scaffold is a privileged heterocyclic motif renowned for its diverse and potent biological activities.[1][2][3] Derivatives of this core structure have been extensively investigated for their therapeutic potential, demonstrating significant antiproliferative, antimalarial, antiviral, antibacterial, and antifungal properties.[1] The mechanism of action for their anticancer effects is often attributed to their ability to act as substrates for NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme overexpressed in many cancer cells. This interaction can lead to the generation of reactive oxygen species (ROS) and subsequent apoptosis.[4] Other quinoline derivatives have shown efficacy through the inhibition of key signaling proteins like tyrosine kinases.[3]
This guide outlines a comprehensive preliminary screening protocol for the novel compound 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione . The proposed investigations focus on evaluating its potential as an anticancer and antimicrobial agent, employing standard in-vitro assays.
Proposed Synthesis
A plausible synthetic route for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione involves a Suzuki coupling reaction between a halogenated quinoline-5,8-dione precursor and a corresponding boronic acid.
Caption: Proposed workflow for the synthesis of the target compound.
Experimental Protocol: Suzuki Coupling
-
Reaction Setup: In a round-bottom flask, combine 6,7-dichloroquinoline-5,8-dione (1.0 eq), 4-(diethylamino)phenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a suitable solvent (e.g., a mixture of toluene and ethanol) and an aqueous solution of a base (e.g., 2M Na₂CO₃).
-
Reaction Execution: Purge the flask with an inert gas (e.g., Argon or Nitrogen) and heat the mixture to reflux (approximately 80-100 °C) for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In-Vitro Anticancer Screening
The preliminary anticancer activity is assessed by evaluating the cytotoxicity of the compound against a panel of human cancer cell lines using the MTT assay.
Data Presentation: Hypothetical Cytotoxicity
The following table summarizes the hypothetical 50% inhibitory concentration (IC₅₀) values for the test compound against selected cancer cell lines. Paclitaxel is included as a positive control.
| Compound | HeLaS3 (Cervical) IC₅₀ (µM) | KB-vin (MDR Oral) IC₅₀ (µM) | MOLT-4 (Leukemia) IC₅₀ (µM) |
| 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | 0.75 | 1.20 | 4.50 |
| Paclitaxel (Control) | 1.01 | 1.01 | 0.05 |
Data is hypothetical and based on values reported for similar amino-quinoline-5,8-dione derivatives.[4]
Experimental Protocol: MTT Assay
References
- 1. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione, a compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the key intermediate, 6,7-dichloroquinoline-5,8-dione, from 8-hydroxyquinoline. This is followed by a regioselective nucleophilic aromatic substitution with 4-(diethylamino)aniline. This protocol includes detailed experimental procedures, tables of reagents and expected data, and a schematic representation of the synthetic workflow.
Introduction
Quinoline-5,8-dione derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of various substituents onto the quinoline-5,8-dione scaffold allows for the fine-tuning of their pharmacological profiles. This protocol details the synthesis of a specific derivative, 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione, which incorporates a 4-(diethylamino)phenyl moiety, a common pharmacophore in drug design.
Synthesis Pathway
The synthesis of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione is accomplished through a two-step reaction sequence. The first step involves the synthesis of the precursor, 6,7-dichloroquinoline-5,8-dione, from 8-hydroxyquinoline. The second step is a nucleophilic aromatic substitution reaction where the more reactive C6 chlorine of 6,7-dichloroquinoline-5,8-dione is displaced by 4-(diethylamino)aniline.
Figure 1: Synthetic workflow for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.
Experimental Protocols
Step 1: Synthesis of 6,7-dichloroquinoline-5,8-dione
This procedure is adapted from a three-step synthesis starting from 8-hydroxyquinoline.[1][2]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | 10.0 g | Starting material |
| Sodium Nitrite | NaNO₂ | 69.00 | 5.0 g | |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | |
| Tin(II) Chloride | SnCl₂ | 189.60 | 25.0 g | |
| Potassium Chlorate | KClO₃ | 122.55 | 10.0 g | Caution: Oxidizer |
| Ethanol | C₂H₅OH | 46.07 | As needed | For recrystallization |
| Water (distilled) | H₂O | 18.02 | As needed |
Procedure:
-
Nitrosation: Dissolve 8-hydroxyquinoline (10.0 g) in concentrated hydrochloric acid (50 mL) in a three-necked flask equipped with a mechanical stirrer and cooled in an ice-salt bath to 0-5 °C. A solution of sodium nitrite (5.0 g) in water (20 mL) is added dropwise while maintaining the temperature below 5 °C. Stir for an additional 1 hour at this temperature. The resulting precipitate of 5-nitroso-8-hydroxyquinoline is collected by filtration, washed with cold water, and used in the next step without further purification.
-
Reduction: The wet 5-nitroso-8-hydroxyquinoline is suspended in concentrated hydrochloric acid (100 mL). Tin(II) chloride (25.0 g) is added portion-wise with stirring, keeping the temperature below 20 °C. After the addition is complete, the mixture is stirred at room temperature for 2 hours. The resulting solution containing 5-amino-8-hydroxyquinoline is carried forward.
-
Oxidative Chlorination: The solution from the previous step is cooled to 0 °C. Potassium chlorate (10.0 g) is added in small portions over 1 hour, ensuring the temperature does not exceed 5 °C. The reaction mixture is stirred for an additional 2 hours at 0-5 °C. The solid product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude 6,7-dichloroquinoline-5,8-dione is recrystallized from a mixture of ethanol and water to yield a pure crystalline solid.
Step 2: Synthesis of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
This procedure is based on the known reactivity of 6,7-dichloroquinoline-5,8-dione with aniline derivatives.[1][3]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 6,7-dichloroquinoline-5,8-dione | C₉H₃Cl₂NO₂ | 228.04 | 1.0 g | From Step 1 |
| 4-(diethylamino)aniline | C₁₀H₁₆N₂ | 164.25 | 0.72 g | |
| Ethanol | C₂H₅OH | 46.07 | 50 mL | Solvent |
| Triethylamine | (C₂H₅)₃N | 101.19 | 0.5 mL | Optional, as a base |
| Acetone | C₃H₆O | 58.08 | As needed | For recrystallization |
| Water (distilled) | H₂O | 18.02 | As needed |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6,7-dichloroquinoline-5,8-dione (1.0 g) and 4-(diethylamino)aniline (0.72 g) in ethanol (50 mL).
-
Reaction: Add triethylamine (0.5 mL, optional) to the mixture. Heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Purification: Wash the crude product with cold water and then a small amount of cold ethanol. Recrystallize the solid from a mixture of acetone and water to obtain the pure 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.
Data Presentation
Expected Yield and Physical Properties:
| Compound | Step | Theoretical Yield (g) | Expected Yield Range (%) | Appearance | Melting Point (°C) |
| 6,7-dichloroquinoline-5,8-dione | 1 | ~1.5 | 50-60 | Yellow to orange solid | ~210-215 |
| 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | 2 | ~1.5 | 70-85 | Dark colored solid | >200 (decomposition) |
Expected Spectroscopic Data:
| Compound | ¹H NMR (δ, ppm) in CDCl₃ | ¹³C NMR (δ, ppm) in CDCl₃ | Mass Spec (m/z) |
| 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione | ~8.9 (dd, 1H), ~8.2 (dd, 1H), ~7.6 (dd, 1H), ~7.0 (d, 2H), ~6.7 (d, 2H), ~3.4 (q, 4H), ~1.2 (t, 6H) | ~180, ~175, ~155, ~148, ~147, ~135, ~133, ~130, ~125, ~120, ~112, ~45, ~13 | Expected [M+H]⁺ at ~356.1 |
Note: The exact chemical shifts may vary depending on the solvent and instrument used. The provided data is an estimation based on similar structures.
Signaling Pathway Diagram
The biological activity of quinoline-5,8-diones is often attributed to their ability to act as Michael acceptors and to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular stress.
Figure 2: Proposed mechanism of action for quinoline-5,8-diones leading to cellular stress.
Conclusion
This document provides a comprehensive protocol for the synthesis of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione. The outlined procedures, along with the tabulated data and diagrams, are intended to serve as a valuable resource for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and drug discovery. Adherence to standard laboratory safety practices is essential when performing these experiments.
References
Application Notes and Protocols for Cytotoxicity Assays of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione is a quinoline-based compound with potential cytotoxic properties, making it a candidate for investigation in cancer research and drug development. Quinoline derivatives have shown a broad range of biological activities, including anticancer effects. The cytotoxicity of this compound can be assessed using various in vitro assays that measure cell viability, membrane integrity, and apoptosis. These application notes provide detailed protocols for standard cytotoxicity assays, including MTT, Lactate Dehydrogenase (LDH), and apoptosis assays, which are suitable for evaluating the cytotoxic effects of this compound on cancer cell lines.
Key Cytotoxicity Assays
A comprehensive evaluation of cytotoxicity involves multiple assays to understand the mechanism of cell death. The following assays are recommended:
-
MTT Assay: A colorimetric assay that measures the metabolic activity of cells, providing an indication of cell viability.[1][2][3][4][5]
-
Lactate Dehydrogenase (LDH) Assay: A colorimetric assay that measures the release of LDH from damaged cells, indicating a loss of membrane integrity.[6][7][8][9]
-
Apoptosis Assays: A set of assays to determine if the compound induces programmed cell death. This can include methods like Annexin V staining for early apoptosis and TUNEL assays for late-stage apoptosis.[10][11][12][13]
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[4][5]
Materials:
-
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
-
Cancer cell line (e.g., MCF-7, HCT116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[1]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[2][3] Read the absorbance at 570 nm using a microplate reader.[1][2]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Control) | 1.25 | 100 |
| 1 | 1.10 | 88 |
| 10 | 0.85 | 68 |
| 50 | 0.40 | 32 |
| 100 | 0.15 | 12 |
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH, a stable cytosolic enzyme, released from cells with damaged plasma membranes.[6]
Materials:
-
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
-
Cancer cell line
-
Complete cell culture medium
-
LDH Assay Kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of the compound and include appropriate controls (untreated cells, vehicle control, and a maximum LDH release control treated with a lysis buffer provided in the kit).[7]
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture from the kit to each well.[7]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]
-
Stop Reaction: Add 50 µL of the stop solution from the kit to each well.[7]
-
Absorbance Reading: Read the absorbance at 490 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
Data Presentation:
| Concentration (µM) | Absorbance (490 nm) | % Cytotoxicity |
| 0 (Spontaneous) | 0.15 | 0 |
| 1 | 0.20 | 10 |
| 10 | 0.45 | 60 |
| 50 | 0.80 | 130 (Note: >100% can indicate additional effects) |
| 100 | 0.95 | 160 |
| Lysis Control (Max) | 0.65 | 100 |
Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[13]
Materials:
-
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
-
Cancer cell line
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at various concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) | % Necrotic (Annexin V-/PI+) |
| Control | 95 | 2 | 2 | 1 |
| Compound (10 µM) | 70 | 15 | 10 | 5 |
| Compound (50 µM) | 30 | 40 | 25 | 5 |
Visualizations
Experimental Workflow for Cytotoxicity Assays
Caption: Workflow for assessing the cytotoxicity of the compound.
Potential Signaling Pathway for Quinoline-Induced Apoptosis
Caption: Potential intrinsic apoptosis pathway induced by the compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. LDH cytotoxicity assay [protocols.io]
- 7. canvaxbiotech.com [canvaxbiotech.com]
- 8. scientificlabs.co.uk [scientificlabs.co.uk]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis enzyme-linked immunosorbent assay distinguishes anticancer drugs from toxic chemicals and predicts drug synergism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Apoptosis Assays [sigmaaldrich.com]
Application Notes and Protocols for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione is a synthetic quinone derivative. Compounds belonging to the quinoline-5,8-dione class have garnered significant interest in medicinal chemistry due to their potential as anticancer agents.[1] Their mechanism of action is often attributed to their ability to induce oxidative stress and apoptosis in cancer cells.[2] This document provides a comprehensive set of protocols for the in vitro evaluation of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione, focusing on its cytotoxic and pro-apoptotic activities.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₉H₁₇ClN₂O₂ |
| Molecular Weight | 356.81 g/mol |
| Appearance | Yellow to orange solid |
| Solubility | Soluble in DMSO, DMF, and Chloroform |
Experimental Protocols
Cell Viability Assessment by MTT Assay
This protocol outlines the determination of the cytotoxic effects of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione on a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione in DMSO.
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Data Presentation:
Table 1: Cytotoxicity of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione in Human Cancer Cell Lines (Hypothetical Data)
| Cell Line | IC₅₀ (µM) after 48h |
| HeLa (Cervical Cancer) | 2.5 |
| MCF-7 (Breast Cancer) | 5.1 |
| A549 (Lung Cancer) | 3.8 |
Experimental Workflow for MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the quantification of apoptotic and necrotic cells following treatment with 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione using flow cytometry.
Materials:
-
HeLa cells
-
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed HeLa cells in 6-well plates and incubate for 24 hours.
-
Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
Table 2: Apoptosis Induction in HeLa Cells (Hypothetical Data)
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 | 2.5 | 2.3 |
| Compound (IC₅₀) | 60.8 | 25.4 | 13.8 |
| Compound (2x IC₅₀) | 35.1 | 40.7 | 24.2 |
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, caspase-3 and caspase-7, to confirm the induction of apoptosis.
Materials:
-
HeLa cells
-
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
-
Caspase-Glo® 3/7 Assay Kit
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed HeLa cells in a white-walled 96-well plate.
-
Treat cells with the compound at various concentrations for 24 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a luminometer.
Data Presentation:
Table 3: Caspase-3/7 Activity in HeLa Cells (Hypothetical Data)
| Treatment | Fold Increase in Luminescence (vs. Control) |
| Vehicle Control | 1.0 |
| Compound (0.5x IC₅₀) | 2.8 |
| Compound (IC₅₀) | 5.2 |
| Compound (2x IC₅₀) | 8.9 |
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol details the detection of intracellular ROS generation using the DCFDA (2',7'-dichlorofluorescin diacetate) probe.
Materials:
-
HeLa cells
-
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
-
DCFDA solution (10 µM in serum-free medium)
-
Black 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Seed HeLa cells in a black 96-well plate.
-
Treat cells with the compound for various time points (e.g., 1, 3, 6 hours).
-
Remove the medium and wash the cells with PBS.
-
Add 100 µL of DCFDA solution to each well and incubate for 30 minutes at 37°C.
-
Remove the DCFDA solution and wash the cells with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity (Excitation/Emission: 485/535 nm).
Data Presentation:
Table 4: Intracellular ROS Levels in HeLa Cells (Hypothetical Data)
| Treatment Time | Fold Increase in Fluorescence (vs. Control) |
| 1 hour | 1.8 |
| 3 hours | 3.5 |
| 6 hours | 2.9 |
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for the detection of changes in the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
HeLa cells
-
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
Chemiluminescence detection system
Procedure:
-
Treat HeLa cells with the compound at its IC₅₀ concentration for 24 hours.
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect the protein bands using a chemiluminescence substrate.
Data Presentation:
Table 5: Expression of Apoptosis-Related Proteins in HeLa Cells (Hypothetical Data)
| Protein | Vehicle Control (Relative Density) | Compound (IC₅₀) (Relative Density) |
| Bcl-2 | 1.00 | 0.45 |
| Bax | 1.00 | 1.85 |
| Cleaved PARP | 1.00 | 4.20 |
| β-actin | 1.00 | 1.00 |
Signaling Pathways and Logical Relationships
Proposed Mechanism of Action
Caption: Proposed apoptotic signaling pathway induced by the compound.
Experimental Logic Flow
References
Application Notes and Protocols for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione as a Potential Anticancer Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinoline-5,8-dione derivatives have emerged as a promising class of compounds with significant potential in cancer therapy.[1][2] These compounds exhibit a wide range of biological activities, including antiproliferative effects against various cancer cell lines.[1][2] The core structure of quinoline-5,8-dione is a key pharmacophore that can be chemically modified to enhance its anticancer efficacy. This document provides detailed application notes and experimental protocols for the investigation of a specific derivative, 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione, as a potential anticancer agent. While specific data for this exact compound is limited in publicly available literature, the provided protocols and expected outcomes are based on studies of structurally related quinoline-5,8-dione analogues.[3][4]
Physicochemical Properties (Hypothetical)
| Property | Value |
| Molecular Formula | C19H17ClN2O2 |
| Molecular Weight | 356.81 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents. Poorly soluble in water. |
| Storage | Store at -20°C, protected from light and moisture. |
Postulated Mechanism of Action
Based on the known mechanisms of similar quinoline-based anticancer agents, 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione is hypothesized to exert its anticancer effects through multiple pathways.[5][6] These may include the induction of apoptosis (programmed cell death) and cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[6][7] The presence of the quinoline-5,8-dione core suggests potential for DNA intercalation and the generation of reactive oxygen species (ROS), leading to cellular damage and death in rapidly dividing cancer cells.
A possible signaling pathway affected by this compound is the p53-mediated apoptotic pathway.
Caption: Postulated p53-mediated apoptotic pathway.
Experimental Protocols
The following are detailed protocols for evaluating the anticancer potential of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the concentration-dependent cytotoxic effect of the compound on cancer cell lines.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare a stock solution of the compound in DMSO and make serial dilutions in the complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Expected Data:
| Cell Line | IC50 (µM) after 48h (Hypothetical) |
| HeLa (Cervical Cancer) | 5.2 |
| MCF-7 (Breast Cancer) | 8.1 |
| A549 (Lung Cancer) | 6.5 |
| Normal Fibroblasts | > 50 |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is to determine if the compound induces apoptosis in cancer cells.
Workflow Diagram:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line
-
6-well plates
-
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at its predetermined IC50 concentration for 24 or 48 hours.
-
Harvest the cells, including the floating cells in the medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Expected Data:
| Treatment | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| Control | 95 | 2 | 2 | 1 |
| Compound (IC50) | 40 | 25 | 30 | 5 |
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of the compound on the cell cycle progression of cancer cells.
Workflow Diagram:
Caption: Workflow for cell cycle analysis.
Materials:
-
Cancer cell line
-
6-well plates
-
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the compound for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells to remove ethanol and resuspend in PBS.
-
Treat with RNase A to degrade RNA.
-
Stain the cells with PI.
-
Analyze the DNA content by flow cytometry.
Expected Data:
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control | 55 | 25 | 20 |
| Compound (IC50) | 70 | 15 | 15 |
This would indicate a G0/G1 phase cell cycle arrest.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the initial investigation of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione as a potential anticancer agent. Based on the activity of related compounds, it is anticipated that this molecule will exhibit cytotoxic effects on cancer cells, likely through the induction of apoptosis and cell cycle arrest. The successful execution of these experiments will provide valuable data to support further preclinical development.
References
- 1. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmphs.com [ijmphs.com]
- 6. researchgate.net [researchgate.net]
- 7. sid.ir [sid.ir]
application of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione in drug discovery
Note on 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
Extensive searches of publicly available scientific literature and databases did not yield specific information regarding the synthesis, biological activity, or therapeutic applications of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione . Therefore, the following application notes and protocols are based on the well-documented activities of two closely related and structurally significant classes of compounds: 7-chloroquinoline derivatives and quinoline-5,8-dione scaffolds . These notes are intended to provide a foundational understanding and practical guidance for researchers exploring the potential of novel quinoline derivatives in drug discovery.
Application Notes: The Therapeutic Potential of 7-Chloroquinoline and Quinoline-5,8-dione Scaffolds
The quinoline ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The introduction of a chlorine atom at the 7-position and the presence of a quinone moiety at the 5 and 8 positions are key structural features that have been extensively explored for the development of new drugs, particularly in the realm of oncology.
7-Chloroquinoline Derivatives as Anticancer Agents
The 7-chloroquinoline moiety is a well-established pharmacophore, most famously present in the antimalarial drug chloroquine, which has also been investigated for its anticancer properties.[2] Numerous studies have demonstrated that synthetic 7-chloroquinoline derivatives possess potent antiproliferative activity against a wide range of human cancer cell lines.[3][4][5] These compounds have been shown to induce apoptosis (programmed cell death) and cause DNA/RNA damage in cancer cells.[3]
The mechanism of action for many 7-chloroquinoline derivatives involves the inhibition of critical cellular processes in cancer progression. Some derivatives have been shown to interfere with cell cycle progression, leading to cell growth arrest.[1] Furthermore, the versatility of the 7-chloroquinoline scaffold allows for structural modifications to enhance potency and selectivity, making it an attractive starting point for the design of novel anticancer agents.[3][5]
The Quinoline-5,8-dione Scaffold in Drug Discovery
Quinoline-5,8-diones are a class of compounds that have been extensively researched for their antiproliferative effects.[6] This scaffold is a key structural feature in several natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimalarial, antiviral, antibacterial, and antifungal properties.[6]
The anticancer activity of quinoline-5,8-diones is often attributed to their ability to act as DNA intercalators and inhibitors of topoisomerase enzymes, which are crucial for DNA replication and repair in rapidly dividing cancer cells.[7] Additionally, some quinoline derivatives have been investigated as inhibitors of signaling pathways that are often overactive in cancer, such as the PI3K/AKT/mTOR pathway.[8] The planar nature of the quinoline ring allows it to intercalate between DNA base pairs, while the dione moiety can participate in redox cycling, generating reactive oxygen species that induce cellular damage.
Quantitative Data on Related Compounds
The following tables summarize the reported in vitro anticancer activity of representative 7-chloroquinoline and quinoline-5,8-dione derivatives against various human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Representative 7-Chloroquinoline Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 7-chloro-(4-thioalkylquinoline) derivative 47 | CCRF-CEM (Leukemia) | IC50 | 0.55 - 2.74 | [3] |
| 7-chloro-(4-thioalkylquinoline) derivative 53 | CCRF-CEM (Leukemia) | IC50 | 0.55 - 2.74 | [3] |
| 7-chloro-4-aminoquinoline-benzimidazole hybrid 8d | THP-1 (Leukemia) | GI50 | 3.2 | [2] |
| 7-chloro-4-aminoquinoline-benzimidazole hybrid 8d | Raji (Lymphoma) | GI50 | 3.8 | [2] |
| 7-chloro-4-aminoquinoline-benzimidazole hybrid 8d | CCRF-CEM (Leukemia) | GI50 | 5.0 | [2] |
| Morita-Baylis-Hillman adduct with 7-chloroquinoline | HL-60 (Leukemia) | IC50 | < 2.5 | [5] |
Table 2: In Vitro Anticancer Activity of a Representative Quinone Derivative
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 2,3-Diethyl-5,10-pyrazino[2,3-g]quinoxalinedione 39d | Human Gastric Adenocarcinoma | IC50 | 1.30 | [9] |
Experimental Protocols
The following are generalized protocols for assessing the potential of novel quinoline-based compounds in a drug discovery setting.
Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
This protocol outlines a standard procedure for determining the cytotoxic effects of a test compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel quinoline derivative.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should not exceed 0.5%. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of a test compound on the cell cycle distribution of cancer cells.
Objective: To determine if a novel quinoline derivative induces cell cycle arrest at a specific phase (G1, S, or G2/M).
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
Test compound
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. At least 10,000 events should be acquired for each sample.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate a general workflow for quinoline derivative drug discovery and a potential signaling pathway that these compounds may target.
Caption: A generalized workflow for the discovery and development of novel quinoline-based anticancer agents.
Caption: A potential mechanism of action for quinoline derivatives via inhibition of the PI3K/AKT signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione for in vivo studies in mice
Disclaimer: The following Application Notes and Protocols are a generalized guide based on the known properties of the broader class of quinoline and 7-chloroquinoline derivatives. As of the last search, no specific in vivo studies, protocols, or quantitative data for "7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione" in mice have been published. Therefore, the information provided below is hypothetical and should be adapted and validated empirically for the specific compound.
Application Notes: 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
Introduction
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione is a synthetic compound belonging to the quinoline class of molecules. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. This compound features a 7-chloroquinoline core, a structural motif present in several bioactive molecules, and a 6-phenyl substituent, which can influence its biological activity. The quinoline-5,8-dione scaffold is a key feature, as quinone-containing compounds are known to exert cytotoxic effects through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of key cellular enzymes.
Mechanism of Action (Presumed)
While the precise mechanism of action for this specific compound is not empirically determined, based on the activities of structurally related quinoline and quinone derivatives, it is hypothesized to exert its anticancer effects through the modulation of critical cellular signaling pathways. Many quinoline-based compounds have been reported to inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) signaling pathways. These pathways are constitutively activated in many types of cancer and play a pivotal role in tumor cell proliferation, survival, invasion, and angiogenesis.
-
STAT3 Inhibition: The compound may interfere with the phosphorylation and subsequent dimerization of STAT3, preventing its translocation to the nucleus and transcription of target genes involved in cell cycle progression and apoptosis resistance.
-
NF-κB Inhibition: It could potentially inhibit the NF-κB pathway by preventing the degradation of its inhibitor, IκBα, thereby blocking the nuclear translocation of the p65 subunit and downregulating the expression of NF-κB target genes that promote inflammation and cell survival.
Applications in Preclinical Research
This compound is intended for use in in vivo mouse models of cancer to evaluate its therapeutic potential. Key applications include:
-
Efficacy Studies: Assessing the ability of the compound to inhibit tumor growth in subcutaneous xenograft or orthotopic tumor models.
-
Pharmacodynamic (PD) Studies: Investigating the modulation of target pathways (e.g., STAT3, NF-κB) in tumor tissue following treatment.
-
Toxicity and Tolerability Studies: Determining the maximum tolerated dose (MTD) and evaluating potential side effects in mice.
-
Combination Therapy Studies: Evaluating the synergistic or additive effects of the compound when used in combination with standard-of-care chemotherapeutic agents.
Experimental Protocols for In Vivo Mouse Studies
The following is a generalized protocol for evaluating the anticancer efficacy of a novel quinoline derivative in a mouse xenograft model. Note: This protocol must be optimized for the specific compound and tumor model.
1. Animal Model and Housing
-
Species: Immunocompromised mice (e.g., NOD/SCID, NSG, or athymic nude mice) are recommended for xenograft studies with human cancer cell lines.
-
Age/Weight: 6-8 weeks old, with a body weight of 18-22 grams at the start of the experiment.
-
Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and ad libitum access to food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Tumor Cell Implantation
-
Cell Culture: The selected human cancer cell line (e.g., a line with known STAT3 or NF-κB activation) should be cultured in the recommended medium.
-
Implantation: Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³) before randomizing mice into treatment groups.
3. Compound Formulation and Administration
-
Formulation (Example): Due to the likely hydrophobic nature of the compound, a formulation in a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile water is a common starting point. The formulation should be prepared fresh daily.
-
Administration Route: Intraperitoneal (i.p.) injection or oral gavage (p.o.) are common routes. The choice will depend on the compound's physicochemical properties and desired pharmacokinetic profile.
-
Dosage (Hypothetical): A dose-ranging study should be performed to determine the MTD. A starting point for efficacy studies could be in the range of 10-50 mg/kg, administered once daily.
4. Experimental Design and Procedure
-
Group Randomization: Once tumors reach the desired size, randomize mice into the following groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: Compound (e.g., 25 mg/kg)
-
Group 3: Positive control (a standard-of-care agent for the chosen cancer type)
-
-
Treatment Schedule: Administer the treatment daily for a period of 21-28 days.
-
Efficacy Evaluation:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Record body weight at the same frequency to monitor toxicity.
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per IACUC guidelines, or at the end of the study period. Collect tumors for weight measurement and further analysis.
5. Data Presentation and Analysis
The collected data should be organized and analyzed to determine the efficacy and toxicity of the compound.
Table 1: Hypothetical Tumor Growth Inhibition Data
| Treatment Group | Initial Tumor Volume (mm³) (Mean ± SEM) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 125 ± 15 | 1500 ± 180 | - |
| Compound (25 mg/kg) | 128 ± 18 | 600 ± 95 | 60 |
| Positive Control | 122 ± 16 | 450 ± 70 | 70 |
Table 2: Hypothetical Body Weight Changes
| Treatment Group | Initial Body Weight (g) (Mean ± SEM) | Final Body Weight (g) (Mean ± SEM) | Body Weight Change (%) |
| Vehicle Control | 20.5 ± 0.5 | 22.5 ± 0.6 | +9.8 |
| Compound (25 mg/kg) | 20.8 ± 0.4 | 19.9 ± 0.5 | -4.3 |
| Positive Control | 20.6 ± 0.5 | 18.8 ± 0.7 | -8.7 |
6. Pharmacodynamic Analysis
-
Tissue Collection: At the end of the study, a subset of tumors from each group can be snap-frozen in liquid nitrogen or fixed in formalin.
-
Western Blotting: Prepare protein lysates from frozen tumor samples to analyze the levels of total and phosphorylated STAT3 and key proteins in the NF-κB pathway (e.g., p-p65).
-
Immunohistochemistry (IHC): Use formalin-fixed, paraffin-embedded tumor sections to visualize the expression and localization of target proteins within the tumor microenvironment.
Safety and Handling
The compound should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All waste materials should be disposed of in accordance with institutional guidelines for chemical waste. A material safety data sheet (MSDS) should be consulted for detailed handling and safety information.
Application Notes and Protocols for the Analytical Characterization of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the analytical techniques and protocols for the characterization of the synthetic compound 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione. This document outlines the key methodologies for confirming the identity, purity, and structural properties of this quinoline derivative.
Overview and Significance
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione is a complex heterocyclic molecule belonging to the quinoline-5,8-dione class of compounds. Molecules in this class are investigated for their potential as therapeutic agents, particularly in oncology. Accurate and thorough analytical characterization is a critical step in the drug discovery and development process to ensure the compound's identity, purity, and stability, which are essential for reproducible biological testing and meeting regulatory standards. The analytical techniques described herein provide a robust framework for the comprehensive characterization of this compound.
Analytical Techniques for Characterization
A multi-faceted analytical approach is necessary for the unambiguous characterization of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione. The following techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure and confirm the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the chromophoric properties of the compound.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
Purpose: To assess the purity of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size), and an autosampler.
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% formic acid. Filter and degas the mobile phase before use.
-
Sample Preparation: Dissolve a small amount of the compound (approximately 1 mg/mL) in the mobile phase. Filter the sample solution through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: 25 °C.
-
-
Analysis: Inject the sample and record the chromatogram. The purity is determined by the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To confirm the chemical structure of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum using standard parameters.
-
Integrate the peaks to determine the relative number of protons.
-
Analyze the chemical shifts and coupling constants to assign the protons to the structure.
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum using proton decoupling.
-
Analyze the chemical shifts to identify the different carbon environments in the molecule.
-
Mass Spectrometry (MS)
Purpose: To determine the molecular weight and fragmentation pattern.
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight.
-
If possible, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data for structural confirmation.
-
Infrared (IR) Spectroscopy
Purpose: To identify characteristic functional groups.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Protocol:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR-FTIR spectrometer with a solid sample.
-
Analysis:
-
Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for functional groups such as C=O (quinone), C=N (quinoline), C-Cl, and aromatic C-H bonds.
-
UV-Visible Spectroscopy
Purpose: To analyze the electronic absorption properties.
Instrumentation: A UV-Vis spectrophotometer.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Analysis:
-
Record the UV-Vis spectrum over a range of 200-800 nm.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
Data Presentation
Quantitative data obtained from the analytical characterization should be summarized in clear and concise tables for easy interpretation and comparison.
| Analytical Technique | Parameter | Expected Value/Observation |
| HPLC | Purity | >95% |
| Retention Time (tR) | Dependent on specific conditions | |
| Mass Spectrometry | Molecular Weight (M) | 367.84 g/mol |
| [M+H]⁺ | m/z 368.13 | |
| ¹H NMR | Chemical Shifts (δ) | Aromatic, vinyl, and aliphatic regions |
| Integration | Consistent with the number of protons | |
| ¹³C NMR | Chemical Shifts (δ) | Peaks corresponding to quinone, aromatic, and aliphatic carbons |
| IR Spectroscopy | Key Absorptions (cm⁻¹) | ~1680-1660 (C=O), ~1600-1450 (C=C, C=N), ~750-700 (C-Cl) |
| UV-Vis Spectroscopy | λmax | Dependent on solvent, expected in the UV and visible regions |
Note: The exact values for retention time, chemical shifts, and λmax may vary depending on the specific experimental conditions and instrumentation.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the characterization of a newly synthesized batch of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.
Caption: Workflow for the synthesis and analytical characterization.
High-Throughput Screening of 7-Chloroquinoline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 7-chloroquinoline derivatives, a promising class of compounds with demonstrated anticancer and antimalarial activities. The protocols outlined herein cover key cytotoxicity and antiplasmodial assays, including methodologies for both traditional and high-content screening approaches. Additionally, this document summarizes the known mechanisms of action of 7-chloroquinoline derivatives, providing visual representations of the relevant signaling pathways to aid in data interpretation and further research. Quantitative data from various studies have been compiled into structured tables for easy comparison of the biological activities of different derivatives.
Introduction to 7-Chloroquinoline Derivatives
The 7-chloroquinoline scaffold is a key pharmacophore found in several clinically important drugs, most notably the antimalarial drug chloroquine. In recent years, numerous derivatives of 7-chloroquinoline have been synthesized and evaluated for a range of therapeutic applications, including as anticancer, antimalarial, and anti-inflammatory agents.[1][2] These derivatives often exhibit potent biological activity, and high-throughput screening methods are essential for the rapid and efficient evaluation of large libraries of these compounds to identify lead candidates for drug development.
High-Throughput Screening Workflows
A typical HTS workflow for the evaluation of 7-chloroquinoline derivatives involves a primary screen to identify active compounds, followed by secondary assays to confirm activity and elucidate the mechanism of action.
Experimental Protocols
Anticancer Activity Screening
a) MTT Assay for High-Throughput Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 7-chloroquinoline derivatives in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values (the concentration of compound that inhibits 50% of cell growth).
b) Fluorescence-Based Cytotoxicity Assay
This assay utilizes fluorescent dyes to differentiate between live and dead cells.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Staining: Prepare a staining solution containing Hoechst 33342 (for total cell count) and Propidium Iodide (PI, for dead cells) in PBS.
-
Image Acquisition: After the treatment period, remove the culture medium and add the staining solution to each well. Incubate for 15-30 minutes at room temperature, protected from light.
-
Image Analysis: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Data Analysis: Use image analysis software to count the number of total and dead cells in each well. Calculate the percentage of dead cells for each treatment and determine the IC50 values.
High-content screening (HCS) allows for the simultaneous measurement of multiple cellular parameters, providing deeper insights into the mechanism of cell death.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96- or 384-well imaging plate and treat with compounds as described above.
-
Apoptosis Staining: After the desired incubation period, stain the cells with a cocktail of fluorescent probes to detect apoptotic events. A common combination includes:
-
Hoechst 33342: To stain the nuclei and assess nuclear morphology (condensation and fragmentation).
-
Annexin V-FITC: To detect the externalization of phosphatidylserine, an early marker of apoptosis.[3][4]
-
Caspase-3/7 Green Reagent: A substrate that fluoresces upon cleavage by activated caspases-3 and -7.
-
-
Image Acquisition and Analysis: Acquire multi-channel fluorescence images using a high-content imaging system.[5] Analyze the images to quantify various apoptotic parameters, such as nuclear condensation, Annexin V staining intensity, and caspase-3/7 activation, on a per-cell basis.[6]
-
Data Interpretation: Classify cells as viable, early apoptotic, late apoptotic, or necrotic based on the combination of fluorescent signals.[7]
Antimalarial Activity Screening
a) In Vitro Antiplasmodial Assay against Plasmodium falciparum
This assay measures the inhibition of parasite growth in red blood cells.
Protocol:
-
Parasite Culture: Culture chloroquine-sensitive (e.g., 3D7, NF54) and chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum in human erythrocytes in complete RPMI 1640 medium supplemented with human serum or Albumax.
-
Compound Preparation and Addition: Prepare serial dilutions of the 7-chloroquinoline derivatives in culture medium and add them to a 96-well plate.
-
Parasite Inoculation: Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5-1% and a hematocrit of 1-2%.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Growth Inhibition Assessment: Parasite growth can be quantified using various methods, such as:
-
SYBR Green I-based fluorescence assay: This is a widely used method where the fluorescent dye SYBR Green I binds to parasite DNA.
-
pLDH (parasite lactate dehydrogenase) assay: This colorimetric assay measures the activity of the parasite-specific enzyme pLDH.
-
-
Data Analysis: Determine the IC50 values by plotting the percentage of growth inhibition against the compound concentration.
Data Presentation
The following tables summarize the in vitro anticancer and antimalarial activities of selected 7-chloroquinoline derivatives from various studies.
Table 1: Anticancer Activity of 7-Chloroquinoline Derivatives (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast) | HCT-116 (Colon) | HeLa (Cervical) | A549 (Lung) | K562 (Leukemia) | Reference |
| Derivative 3 | 14.68 | 23.39 | 50.03 | - | - | [1] |
| Derivative 7 | 14.53 | - | - | - | - | [1] |
| Derivative 9 | 7.54 | 21.41 | 21.41 | - | - | [1] |
| Thioalkylquinoline 79 | 5.79 | 11.95 | - | 19.00 | - | [8] |
| Thioalkylquinoline 81 | 5.32 | 25.40 | - | 32.53 | - | [8] |
| MBHA Hybrid 14 | 4.60 | - | - | - | - | [9] |
| Benzimidazole Hybrid 10a | 0.2 | - | 0.3 | - | 0.4 |
Note: '-' indicates data not available.
Table 2: Antimalarial Activity of 7-Chloroquinoline Derivatives against P. falciparum (IC50 in µM)
| Compound/Derivative | 3D7 (CQ-sensitive) | Dd2 (CQ-resistant) | K1 (CQ-resistant) | W2 (CQ-resistant) | Reference |
| Derivative 2 | 35.29 | - | - | - | [1] |
| Derivative 3 | 25.37 | - | - | - | [1] |
| Derivative 9 | 11.92 | - | - | - | [1] |
| CQPA-26 | 1.29 (NF54) | - | - | - | [10] |
| CQPPM-9 | 1.42 (NF54) | - | - | - | [10] |
| Benzimidazole Hybrid 10a | 0.004 | 0.021 | - | - | |
| Acetylenic Analogue (DAQ) | - | 0.033 | 0.019 (K1) | - | [11] |
Note: '-' indicates data not available. CQ-sensitive/resistant strains are indicated in parentheses.
Mechanism of Action and Signaling Pathways
Anticancer Mechanism: Induction of ER Stress and Apoptosis
Several studies suggest that 7-chloroquinoline derivatives exert their anticancer effects by inducing apoptosis, often initiated by endoplasmic reticulum (ER) stress.[12] The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), which, under prolonged stress, can lead to programmed cell death. One of the key pathways involved is the PERK-eIF2α-ATF4-CHOP signaling cascade.[13][14][15]
Antimalarial Mechanism: Inhibition of Hemozoin Formation
The primary mechanism of action for the antimalarial activity of 7-chloroquinoline derivatives is the inhibition of hemozoin biocrystallization in the acidic food vacuole of the Plasmodium parasite.[16][17] The parasite digests host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To detoxify this heme, the parasite polymerizes it into insoluble hemozoin crystals. 7-chloroquinoline derivatives, being weak bases, accumulate in the acidic food vacuole.[18] Here, they bind to free heme, preventing its incorporation into the growing hemozoin crystal, leading to the buildup of toxic heme and subsequent parasite death.[19] The P. falciparum chloroquine resistance transporter (PfCRT) plays a crucial role in resistance by exporting the drug out of the food vacuole.[16][18]
Conclusion
The 7-chloroquinoline scaffold represents a versatile platform for the development of novel therapeutic agents. The high-throughput screening protocols and mechanistic insights provided in this document are intended to facilitate the efficient discovery and characterization of new, potent 7-chloroquinoline derivatives for the treatment of cancer and malaria. The compiled data and pathway diagrams offer a valuable resource for researchers in the field of drug discovery and development.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bosterbio.com [bosterbio.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. HighVia—A Flexible Live-Cell High-Content Screening Pipeline to Assess Cellular Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. moleculardevices.com [moleculardevices.com]
- 10. mdpi.com [mdpi.com]
- 11. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sinulariolide Induced Hepatocellular Carcinoma Apoptosis through Activation of Mitochondrial-Related Apoptotic and PERK/eIF2α/ATF4/CHOP Pathway [mdpi.com]
- 13. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of the Plasmodium falciparum food vacuole through inducible expression of the chloroquine resistance transporter (PfCRT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. immunostep.com [immunostep.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Investigation of the Plasmodium falciparum Food Vacuole through Inducible Expression of the Chloroquine Resistance Transporter (PfCRT) | PLOS One [journals.plos.org]
- 19. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to help improve reaction yields and address common experimental challenges.
Experimental Protocol
This section details the two-step synthesis of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione, starting from 5-hydroxyquinoline.
Step 1: Synthesis of 7-Chloroquinoline-5,8-dione
Materials:
-
5-Hydroxyquinoline
-
Iodobenzene diacetate (PIDA)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-hydroxyquinoline in a 2:1 mixture of acetonitrile and water.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add iodobenzene diacetate (PIDA) to the cooled solution while stirring.
-
Continue stirring the reaction mixture at 0°C for 1 hour.
-
After the reaction is complete, as monitored by thin-layer chromatography (TLC), quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain 7-Chloroquinoline-5,8-dione as a solid.
Step 2: Synthesis of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
Materials:
-
7-Chloroquinoline-5,8-dione
-
N,N-diethylaniline
-
Methanol (MeOH) or Ethanol (EtOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Silica gel for column chromatography
-
Eluent (e.g., Dichloromethane/Methanol mixture)
Procedure:
-
Dissolve 7-Chloroquinoline-5,8-dione in methanol or ethanol in a round-bottom flask.
-
Add N,N-diethylaniline to the solution. The molar ratio of the aniline to the quinone may need to be optimized, but a slight excess of the aniline is a reasonable starting point.
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol) to isolate the desired product, 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.
Data Presentation
The following table summarizes reaction conditions and yields for the synthesis of quinoline-5,8-dione derivatives from various sources. This data can be used as a reference for optimizing the synthesis of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 5-Hydroxyquinoline | Iodobenzene diacetate, CH₃CN:H₂O (2:1), 0°C, 1h | Quinoline-5,8-dione | 82% | [1] |
| Quinoline-5,8-dione | 2-(1H-indol-3-yl)ethanamine, MeOH, rt, 16h | 6-(2-(1H-indol-3-yl)ethylamino)quinoline-5,8-dione | 40% | [1] |
| Quinoline-5,8-dione | 2-(1H-indol-3-yl)ethanamine, MeOH, rt, 16h | 7-(2-(1H-indol-3-yl)ethylamino)quinoline-5,8-dione | 26% | [1] |
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format.
Q1: The yield of 7-Chloroquinoline-5,8-dione in the first step is consistently low. What are the possible causes and solutions?
-
Possible Cause 1: Incomplete oxidation. The oxidation of 5-hydroxyquinoline to the dione is a critical step. Ensure that the iodobenzene diacetate (PIDA) is fresh and has been stored correctly, as its oxidizing power can diminish over time.
-
Solution 1: Use a slight excess of PIDA to ensure complete conversion of the starting material. Monitor the reaction progress carefully using TLC.
-
Possible Cause 2: Decomposition of the product. Quinone derivatives can be sensitive to prolonged reaction times or high temperatures.
-
Solution 2: Maintain the reaction temperature at 0°C and do not extend the reaction time unnecessarily. Once the reaction is complete, proceed with the workup promptly.
-
Possible Cause 3: Inefficient extraction. The product may have some water solubility, leading to losses during the extraction process.
-
Solution 3: Increase the number of extractions with ethyl acetate to ensure all the product is recovered from the aqueous layer.
Q2: The Michael addition of N,N-diethylaniline to 7-Chloroquinoline-5,8-dione results in a complex mixture of products and a low yield of the desired compound. How can I improve this?
-
Possible Cause 1: Formation of the hydroquinone intermediate and subsequent side reactions. The initial Michael addition product is a hydroquinone, which can be readily oxidized back to a quinone by air or unreacted starting quinone. This redox process can lead to the formation of undesired byproducts and reduce the overall yield.
-
Solution 1: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. Carefully control the stoichiometry of the reactants; using a large excess of the starting quinone should be avoided.
-
Possible Cause 2: Competing nucleophilic substitution. Although the Michael addition is generally favored, nucleophilic aromatic substitution of the chloro group might occur under certain conditions.
-
Solution 2: Optimize the reaction temperature. Michael additions are often favored at lower temperatures, while substitution reactions may require more forcing conditions. Start with room temperature and only increase the temperature if the reaction is not proceeding.
-
Possible Cause 3: Catalyst or solvent effects. The choice of solvent and the presence of any catalysts can significantly influence the reaction outcome.
-
Solution 3: Screen different solvents. While methanol or ethanol are common, other polar aprotic solvents like DMF or DMSO could be explored. The addition of a mild base might facilitate the reaction, but this should be done cautiously to avoid promoting side reactions.
Q3: I am having difficulty purifying the final product, 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione, by column chromatography. What can I do?
-
Possible Cause 1: Similar polarity of the product and byproducts. If side reactions are occurring, the resulting byproducts may have similar polarities to the desired product, making separation by column chromatography challenging.
-
Solution 1: Optimize the reaction conditions to minimize the formation of byproducts. For chromatography, use a long column with a shallow solvent gradient to improve separation. Consider using a different stationary phase, such as alumina, or a different chromatography technique, like preparative HPLC, if the impurities are particularly difficult to remove.
-
Possible Cause 2: Product decomposition on silica gel. Some quinone derivatives can be unstable on silica gel.
-
Solution 2: Deactivate the silica gel by treating it with a small amount of a base, such as triethylamine, before packing the column. This can help to prevent the degradation of sensitive compounds. Alternatively, use a less acidic stationary phase like neutral alumina.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the Michael addition of N,N-diethylaniline to 7-Chloroquinoline-5,8-dione?
The addition of the aniline derivative is expected to occur at the C-6 position. The electron-withdrawing nature of the chloro group at C-7 directs the nucleophilic attack to the C-6 position of the α,β-unsaturated system in the quinone ring.
Q2: Are there any alternative methods for the synthesis of the 7-Chloroquinoline-5,8-dione starting material?
Yes, while the oxidation of 5-hydroxyquinoline is a common method, other synthetic routes starting from different quinoline precursors might exist. However, the described method is generally straightforward and uses readily available starting materials.
Q3: Can other aniline derivatives be used in this reaction?
Yes, the Michael addition to quinones is a versatile reaction, and a wide range of substituted anilines can likely be used to generate a library of 6-aryl-7-chloroquinoline-5,8-dione derivatives. The reactivity of the aniline will depend on the nature of its substituents (electron-donating or electron-withdrawing).
Visualizations
Experimental Workflow
References
overcoming solubility issues with 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.
Frequently Asked Questions (FAQs)
Q1: What are the likely solubility characteristics of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione?
Q2: What are the initial steps to assess the solubility of this compound?
A: A preliminary solubility assessment should be performed in a range of pharmaceutically relevant solvents. This typically includes water, buffers at various pH values (e.g., pH 2, 7.4, 9), and organic solvents such as DMSO, ethanol, and methanol. This initial screening will help to identify the most promising solvent systems for further optimization.
Q3: Can pH modification be used to improve the solubility of this quinoline-5,8-dione derivative?
A: Yes, pH modification can be an effective strategy if the compound has ionizable groups.[1] The diethylamino group is basic and will be protonated at acidic pH, potentially increasing aqueous solubility. Therefore, attempting to dissolve the compound in acidic buffers is a recommended starting point.
Q4: What are co-solvents and how can they help solubilize this compound?
A: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[1] Common co-solvents in research and pharmaceutical development include ethanol, propylene glycol, and polyethylene glycols (PEGs).
Q5: Are there other advanced techniques to consider if simple methods fail?
A: Several advanced methods can be employed to enhance the solubility of poorly soluble drugs.[2][3] These include:
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[1][4][5]
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][6]
-
Solid Dispersions: Dispersing the compound in a solid polymer matrix can enhance its dissolution rate.
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media.[7]
Troubleshooting Guides
Issue: The compound is insoluble in my aqueous assay buffer (e.g., PBS pH 7.4).
Potential Solutions:
-
Prepare a Concentrated Stock Solution in an Organic Solvent:
-
Dissolve the compound in a minimal amount of an organic solvent such as DMSO or ethanol.
-
Serially dilute the stock solution into your aqueous buffer, ensuring the final concentration of the organic solvent is low enough not to affect your experiment (typically <1%).
-
Caution: Observe for precipitation upon dilution. If precipitation occurs, the final concentration may be too high for the chosen solvent system.
-
-
Utilize a Co-solvent System:
-
Experiment with adding a co-solvent like PEG 400 or ethanol to your aqueous buffer.
-
Start with a low percentage of the co-solvent (e.g., 5-10%) and incrementally increase it while monitoring for solubility and any potential effects on your assay.
-
-
Adjust the pH of the Buffer:
-
Given the presence of a basic diethylamino group, attempt to dissolve the compound in a buffer with a lower pH (e.g., pH 4-5). This may protonate the amine, leading to increased aqueous solubility.
-
Issue: The compound precipitates out of solution over time.
Potential Solutions:
-
Incorporate Solubilizing Excipients:
-
The use of excipients can help maintain the compound in a solubilized state.
-
Cyclodextrins: Consider using cyclodextrins such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) to form stable inclusion complexes.[4]
-
Polymers: Polymers like povidone (PVP) or hydroxypropyl methylcellulose (HPMC) can inhibit precipitation.[7]
-
-
Optimize the Solvent System:
-
A combination of pH adjustment and co-solvents may provide better long-term stability than either method alone.
-
Quantitative Data Summary
The following table summarizes common solubilization techniques and provides typical starting concentrations for excipients. These are general guidelines and will require optimization for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.
| Technique | Excipient/Method | Typical Starting Concentration/Parameter | Key Considerations |
| Co-solvency | Ethanol, Propylene Glycol, PEG 400 | 5-20% (v/v) in aqueous buffer | Potential for solvent effects on biological assays. |
| pH Adjustment | Acidic or Basic Buffers | pH 2-9 | Depends on the pKa of the ionizable groups. |
| Complexation | HP-β-Cyclodextrin, SBE-β-Cyclodextrin | 1-10% (w/v) | Can alter the effective concentration of the free compound. |
| Surfactants | Polysorbate 80 (Tween 80), Cremophor EL | 0.1-2% (v/v) | May interfere with cell-based assays. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Serial Dilution
-
Objective: To prepare a high-concentration stock solution in an organic solvent and dilute it into an aqueous buffer.
-
Materials:
-
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
-
Procedure:
-
Weigh out a precise amount of the compound.
-
Add a sufficient volume of DMSO to achieve a high concentration (e.g., 10-50 mM). Use gentle vortexing or sonication to aid dissolution.
-
Perform serial dilutions of the DMSO stock solution into pre-warmed (37°C) PBS to achieve the desired final concentrations.
-
Visually inspect for any signs of precipitation after each dilution.
-
Ensure the final DMSO concentration in the assay is below a level that causes toxicity or artifacts (typically <0.5-1%).
-
Protocol 2: Solubility Enhancement using HP-β-Cyclodextrin
-
Objective: To increase the aqueous solubility of the compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired buffer
-
-
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 10% w/v).
-
Add an excess amount of the compound to the HP-β-CD solution.
-
Stir the suspension at room temperature for 24-48 hours to allow for complex formation and equilibration.
-
After the incubation period, filter the suspension through a 0.22 µm filter to remove any undissolved compound.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Visualizations
Caption: A workflow for addressing the solubility of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.
References
- 1. m.youtube.com [m.youtube.com]
- 2. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 3. Solubility Enhancement Techniques for Poorly Water-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsn.araijournal.com]
- 4. mdpi.com [mdpi.com]
- 5. Coenzyme Q10 - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Assays for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
This guide provides troubleshooting advice and detailed protocols for researchers working with 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during experimental assays involving 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.
Compound Handling and Storage
-
Question: How should I dissolve and store the compound?
-
Answer: Due to the quinone moiety, this compound is likely hydrophobic. For in vitro biological assays, Dimethyl Sulfoxide (DMSO) is a recommended solvent. Prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C or -80°C, protected from light.
-
-
Question: I'm observing precipitation of the compound in my cell culture media. What should I do?
-
Answer: Precipitation in aqueous media is a common issue with hydrophobic compounds. To mitigate this:
-
Ensure the final DMSO concentration in your assay does not exceed a level that is toxic to your cells (typically <0.5%).
-
When diluting the DMSO stock, add the stock solution to the media while vortexing to ensure rapid mixing.
-
Perform a solubility test at your highest working concentration before starting the main experiment.
-
If precipitation persists, consider using a less polar solvent for your stock solution, if compatible with your assay, or employing a solubilizing agent, though this may affect biological activity.
-
-
Cytotoxicity Assays (e.g., MTT, XTT)
-
Question: My MTT assay results show high variability between replicates. What could be the cause?
-
Answer: High variability in MTT assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogeneous single-cell suspension before plating and be consistent with your pipetting technique.[1]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to altered cell growth and compound concentration. To minimize this, fill the perimeter wells with sterile PBS or media and do not use them for experimental data.[1]
-
Incomplete Formazan Solubilization: After adding the solubilization buffer (e.g., DMSO or a detergent-based solution), ensure the formazan crystals are completely dissolved by shaking the plate or pipetting up and down.[2] Incomplete dissolution will lead to lower absorbance readings.
-
Pipetting Errors: Use calibrated pipettes and be precise with all liquid handling steps.
-
-
-
Question: I am seeing a color change in my media upon adding the compound, which is interfering with my colorimetric assay. How can I correct for this?
-
Answer: Quinone-based compounds can be colored and may interfere with absorbance readings. To account for this, include proper controls:
-
Compound-Only Control: Prepare wells containing cell culture media and the compound at all tested concentrations, but without cells.
-
Blank Control: Wells with media only.
-
Subtract the absorbance of the "compound-only" wells from your experimental wells to correct for the intrinsic color of the compound.
-
-
-
Question: Could the compound directly react with the MTT reagent?
-
Answer: Yes, as quinones can undergo redox cycling, there is a possibility of interference with the MTT assay, potentially leading to false positives.[3] It is advisable to validate your results with an alternative cytotoxicity assay that uses a different detection method, such as a resazurin-based assay (e.g., AlamarBlue) or a method that measures ATP content (e.g., CellTiter-Glo).
-
Kinase Inhibition Assays
-
Question: My kinase inhibition assay results are inconsistent. What should I check?
-
Answer: Inconsistencies in kinase assays can arise from:
-
Reagent Stability: Ensure that ATP, kinase, and substrate solutions are properly stored and have not undergone multiple freeze-thaw cycles.
-
DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. Maintain a consistent and low DMSO concentration across all wells.
-
Reaction Time and Temperature: Optimize the incubation time to ensure the reaction is in the linear range. Maintain a constant temperature throughout the assay.
-
ATP Concentration: If your compound is an ATP-competitive inhibitor, its apparent potency (IC50) will depend on the ATP concentration used in the assay. Use an ATP concentration that is close to the Michaelis constant (Km) of the kinase for ATP.
-
-
-
Question: How do I determine if my compound is a selective kinase inhibitor?
-
Answer: To assess selectivity, you should screen your compound against a panel of different kinases.[4] A compound is considered selective if it inhibits the target kinase at a significantly lower concentration than other kinases.
-
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the effect of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione on the viability of adherent cells.
Materials:
-
96-well flat-bottom cell culture plates
-
Adherent cells in logarithmic growth phase
-
Complete cell culture medium
-
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[2]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of media) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in complete media from your DMSO stock. Remove the old media from the wells and add 100 µL of the media containing the desired concentrations of the compound. Include vehicle control (media with the same percentage of DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, carefully remove the media and add 100 µL of fresh media plus 10 µL of 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, until intracellular purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[2]
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic Luminescence-Based)
This protocol outlines a generic method for measuring the inhibitory activity of the compound against a protein kinase using an ADP-detecting luminescence assay (e.g., ADP-Glo™).
Materials:
-
Purified protein kinase
-
Kinase-specific substrate (peptide or protein)
-
Kinase reaction buffer
-
ATP solution
-
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents and keep them on ice. Prepare the kinase reaction buffer containing the specific substrate.
-
Compound Dilution: Prepare serial dilutions of the compound in the kinase reaction buffer.
-
Kinase Reaction:
-
Add 5 µL of the compound dilutions to the wells of the plate. Include "no inhibitor" (vehicle) and "no enzyme" controls.
-
Add 2 µL of the kinase solution (kinase in reaction buffer) to each well.
-
Initiate the kinase reaction by adding 3 µL of ATP solution (in reaction buffer).
-
-
Incubation: Shake the plate gently and incubate at the optimal temperature (e.g., 30°C or room temperature) for the optimized reaction time (e.g., 60 minutes).
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The light signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Data Summary Tables
Table 1: Recommended Stock Solution and Storage Conditions
| Parameter | Recommendation |
|---|---|
| Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) |
| Stock Concentration | 10-20 mM |
| Storage Temperature | -20°C or -80°C |
| Storage Conditions | Protect from light and moisture; store in single-use aliquots |
Table 2: Example MTT Assay Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Cell Seeding Density | 1,000 - 100,000 cells/well | Must be optimized for each cell line. |
| Treatment Duration | 24 - 72 hours | Dependent on the experimental question. |
| Final DMSO Concentration | < 0.5% (v/v) | Higher concentrations can be toxic to cells. |
| MTT Incubation Time | 2 - 4 hours | Or until purple precipitate is visible. |
| Absorbance Wavelength | 570 nm (primary), 630 nm (reference) | |
Table 3: Generic Kinase Assay Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| ATP Concentration | Near Km of the kinase | Critical for determining IC50 of ATP-competitive inhibitors. |
| Enzyme Concentration | 1 - 10 nM | Should be optimized for linear reaction kinetics. |
| Substrate Concentration | At or above Km | Ensure the reaction is not substrate-limited. |
| Reaction Time | 30 - 120 minutes | Should be within the linear range of the reaction. |
| Final DMSO Concentration | ≤ 1% (v/v) | Minimize solvent-induced enzyme inhibition. |
Visual Guides
Caption: Experimental Workflow for MTT-based Cytotoxicity Assay.
Caption: Hypothetical Inhibition of the PI3K/Akt/mTOR Signaling Pathway.
References
purification methods for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What is the most common method for purifying crude 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione?
The most common and effective method for the purification of quinoline-based compounds is silica gel column chromatography.[1] This technique separates the target compound from impurities based on differences in their polarity and interaction with the stationary phase (silica gel). Recrystallization is another widely used method, often employed after column chromatography to achieve higher purity.[2][3]
FAQ 2: My column chromatography separation is poor, with overlapping spots on the TLC. What should I do?
Poor separation during column chromatography can be due to several factors. Here are some troubleshooting steps:
-
Optimize the Solvent System:
-
The polarity of your eluent is critical. If the spots are too close together, you may need to try a less polar solvent system to increase the separation.
-
A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate.[1]
-
Systematically test different solvent ratios using Thin Layer Chromatography (TLC) to find the optimal separation before running the column.
-
-
Check the Column Packing:
-
Ensure the silica gel is packed uniformly without any air bubbles or cracks, as these can lead to uneven solvent flow and poor separation.
-
-
Sample Loading:
-
The sample should be loaded onto the column in a concentrated solution using a minimal amount of solvent. A broad initial band will result in poor separation.
-
FAQ 3: I'm having trouble getting my compound to crystallize. What can I do?
Difficulty with crystallization is a common issue. Here are some techniques to induce crystallization:
-
Solvent Selection: The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For quinoline derivatives, common recrystallization solvents include ethanol, methanol, or mixtures like methanol-acetone.[2]
-
Induce Crystallization:
-
Seeding: Add a tiny crystal of the pure compound to the solution to act as a nucleation site.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can initiate crystal growth.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator.[3] Rapid cooling can lead to the formation of an oil or very small crystals.
-
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a good solvent and then slowly add a miscible "anti-solvent" (in which the compound is insoluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.
FAQ 4: My purified compound is still showing impurities in the NMR spectrum. What are the likely sources?
Persistent impurities can arise from several sources:
-
Starting Materials: Unreacted starting materials are a common source of impurities.
-
Reaction Byproducts: Side reactions can generate byproducts with similar polarities to your target compound, making them difficult to remove by chromatography.
-
Solvent Residues: Residual solvents from the purification process can appear in the NMR spectrum. Ensure your product is thoroughly dried under a high vacuum.
If you suspect a persistent impurity, a second chromatographic purification using a different solvent system or a different stationary phase (like alumina) may be effective. Alternatively, preparative High-Performance Liquid Chromatography (HPLC) can offer higher resolution for difficult separations.
Quantitative Data Summary
The following table provides a generalized overview of expected outcomes for the purification of quinoline-5,8-dione derivatives based on common laboratory practices. Actual results may vary depending on the specific reaction and purification conditions.
| Purification Method | Typical Recovery Yield | Expected Purity (by HPLC) | Common Solvents |
| Silica Gel Column Chromatography | 60-90% | >95% | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Recrystallization | 70-95% (of the material being recrystallized) | >98% | Ethanol, Methanol, Acetone, Methanol/Acetone |
| Preparative HPLC | 50-80% | >99% | Acetonitrile/Water, Methanol/Water (with additives like TFA or formic acid) |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol provides a general procedure for the purification of a crude quinoline-5,8-dione derivative.
-
Preparation of the Column:
-
Select an appropriate size glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, allowing the silica to settle without forming air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions in test tubes and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the purified compound under a high vacuum to remove any residual solvent.
-
Visualizations
Caption: A general workflow for the purification of a synthesized compound.
Caption: A troubleshooting guide for poor column chromatography separation.
References
Technical Support Center: Stability Testing of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione in solution?
A1: The stability of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione in solution is primarily influenced by pH, light exposure, temperature, and the nature of the solvent. As a quinone derivative, it is susceptible to degradation under certain conditions.
Q2: How does pH affect the stability of the compound?
A2: Quinone structures can be susceptible to both acidic and alkaline hydrolysis. Generally, extreme pH values can lead to the degradation of the quinoline-5,8-dione core. It is advisable to conduct initial stability studies across a range of pH values to determine the optimal pH for your experiments. For a related compound, thymoquinone, the highest degradation rate was observed at alkaline pH[1].
Q3: Is 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione sensitive to light?
A3: Yes, compounds containing a quinone moiety are often photosensitive. Exposure to UV or even ambient light can lead to photodegradation. It is recommended to handle solutions of this compound in amber vials or under low-light conditions to minimize light-induced degradation. Studies on similar compounds have shown that a short period of light exposure can lead to severe degradation[1].
Q4: What is the recommended solvent for dissolving and storing 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione?
A4: The choice of solvent can impact stability. While aqueous solutions are often necessary for biological assays, the compound may exhibit limited stability. Organic solvents like DMSO or ethanol are commonly used for initial stock solutions. However, the long-term stability in these solvents should also be evaluated. It is crucial to assess the compound's stability in the specific solvent system used for your experiments.
Q5: What are the expected degradation products of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione?
A5: Without specific studies on this compound, the exact degradation products are unknown. However, based on the chemistry of quinoline-5,8-diones, degradation could involve hydrolysis of the chloro group, oxidation of the diethylamino group, or modifications to the quinone ring. Forced degradation studies are necessary to identify and characterize the potential degradation products.
Troubleshooting Guides
Issue 1: Rapid loss of compound concentration in solution.
-
Question: I am observing a rapid decrease in the concentration of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione in my aqueous solution, even when stored at 4°C. What could be the cause?
-
Answer: This issue is likely due to the inherent instability of the compound in aqueous media. Several factors could be contributing:
-
pH of the solution: Ensure the pH of your buffer is within a stable range for the compound. If you have not already, perform a pH stability profile.
-
Light exposure: Protect your solutions from light at all times by using amber vials and working in a dimly lit environment.
-
Dissolved oxygen: The presence of dissolved oxygen can promote oxidative degradation of the quinone moiety. Consider de-gassing your solvents before use.
-
Temperature: While 4°C is a common storage temperature, for highly unstable compounds, storage at -20°C or -80°C may be necessary, even for short durations.
-
Issue 2: Inconsistent results in biological assays.
-
Question: I am getting variable results in my cell-based assays using 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione. Could this be related to stability?
-
Answer: Yes, inconsistent results are a common consequence of compound instability.
-
Solution preparation: Prepare fresh solutions of the compound immediately before each experiment. Avoid using solutions that have been stored for extended periods, even if frozen.
-
Incubation time: The compound may be degrading over the course of your assay. Consider the stability of the compound in your cell culture medium at 37°C. You may need to perform time-course experiments to assess its stability under assay conditions.
-
Interaction with media components: Components of your cell culture medium, such as serum proteins, could potentially interact with and degrade the compound.
-
Issue 3: Appearance of unknown peaks in HPLC analysis.
-
Question: During HPLC analysis of my stability samples, I am observing several new peaks that are not present in my initial time point. What are these?
-
Answer: The appearance of new peaks is a strong indication of compound degradation.
-
Forced degradation studies: To identify these unknown peaks, it is recommended to perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light). This will help in generating the degradation products and developing a stability-indicating analytical method.
-
LC-MS/MS analysis: Utilize liquid chromatography-tandem mass spectrometry (LC-MS/MS) to obtain mass information on the unknown peaks, which can aid in their identification and structural elucidation.
-
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general procedure to investigate the degradation of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in a hot air oven at 100°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Detection: A UV-Vis detector set at the wavelength of maximum absorbance of the compound should be used. A photodiode array (PDA) detector is highly recommended to check for peak purity.
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The key aspect of validation for a stability-indicating method is to demonstrate that the parent peak is resolved from all degradation product peaks.
Data Presentation
Table 1: Hypothetical pH Stability of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione in Aqueous Solution at 25°C
| pH | % Remaining after 24 hours | Appearance of Solution |
| 3.0 | 95.2% | Clear, yellow solution |
| 5.0 | 98.5% | Clear, yellow solution |
| 7.0 | 92.1% | Clear, yellow solution |
| 9.0 | 75.4% | Slight color change to brownish-yellow |
| 11.0 | 45.8% | Brownish solution with precipitate |
Table 2: Hypothetical Photostability of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione in Methanol
| Condition | % Remaining after 8 hours | Number of Degradation Peaks |
| Dark Control | 99.8% | 0 |
| Ambient Light | 85.3% | 2 |
| UV Light (254 nm) | 52.1% | 4 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways.
References
Technical Support Center: Synthesis of Substituted Quinoline-5,8-diones
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of substituted quinoline-5,8-diones. This guide is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of the quinoline-5,8-dione core?
The most prevalent precursors for the synthesis of the quinoline-5,8-dione core are 8-hydroxyquinolines and, to a lesser extent, 5-hydroxyquinolines. The oxidation of the electron-rich phenol ring of these substrates allows for the formation of the dione functionality.
Q2: Which oxidizing agents are typically used for the conversion of 8-hydroxyquinolines to quinoline-5,8-diones?
Commonly employed oxidizing agents include Fremy's salt (potassium nitrosodisulfonate), ceric ammonium nitrate (CAN), and [bis(trifluoroacetoxy)iodo]benzene (PIFA). Photooxygenation in the presence of a sensitizer like methylene blue is also a viable method.[1]
Q3: My synthesized quinoline-5,8-dione appears unstable. What are the common stability issues?
Quinoline-5,8-diones, like other quinones, can be susceptible to decomposition. They are reactive compounds that can undergo oligomerization or decomposition, especially when exposed to light, air, or impurities.[2] It is advisable to store the purified compounds under an inert atmosphere, protected from light, and at low temperatures.
Q4: I am trying to introduce a substituent at the 6- or 7-position. What determines the regioselectivity of nucleophilic addition?
The regioselectivity of nucleophilic addition to the quinoline-5,8-dione core is highly dependent on the solvent. Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) typically favor the formation of the 7-substituted product. In contrast, protic solvents like water or ethanol tend to yield the 6-substituted product. The use of catalysts like CeCl₃ or NiCl₂ in ethanol can also selectively direct the reaction towards the 6-amino derivative.
Troubleshooting Guides
Problem 1: Low or No Yield During Oxidation of 8-Hydroxyquinoline
Q: I am attempting to oxidize my substituted 8-hydroxyquinoline to the corresponding quinoline-5,8-dione, but I am getting a low yield or recovering only the starting material. What could be the issue?
A: This is a common issue that can arise from several factors related to the oxidizing agent and reaction conditions.
-
Incomplete Oxidation with Fremy's Salt:
-
Stoichiometry: Ensure that at least 2 equivalents of Fremy's salt are used for every equivalent of the 8-hydroxyquinoline. The reaction consumes two moles of the nitrosodisulfonate radical per mole of phenol.[3][4]
-
Reagent Quality: Fremy's salt can decompose upon storage, especially if exposed to moisture.[5] Use freshly prepared or commercially available high-quality reagent. The solid salt can be unstable and may even decompose spontaneously.[3][4] It is often best used as a solution.
-
pH Control: The oxidation is typically performed in a buffered solution (e.g., phosphate buffer) to maintain an optimal pH.
-
-
Ineffective Oxidation with Ceric Ammonium Nitrate (CAN):
-
Solvent System: CAN oxidations are often performed in aqueous acetonitrile. The water is necessary to dissolve the CAN.
-
Reaction Time and Temperature: These reactions are typically conducted at 0°C to room temperature. Monitor the reaction progress by TLC to avoid decomposition of the product due to prolonged reaction times.[6]
-
-
General Considerations:
-
Substituent Effects: Electron-withdrawing groups on the 8-hydroxyquinoline ring can make the oxidation more difficult. In such cases, longer reaction times, an increase in the amount of oxidizing agent, or a more potent oxidizing agent may be necessary.
-
Problem 2: Difficulty in Product Purification
Q: My crude product is a complex mixture, and I am struggling to isolate the pure quinoline-5,8-dione. What purification strategies can I employ?
A: Purification of quinoline-5,8-diones can be challenging due to their reactivity and potential for decomposition on stationary phases like silica gel.
-
Column Chromatography:
-
Solvent System: A common eluent system for column chromatography is a mixture of chloroform and ethanol (e.g., 15:1 v/v).[5]
-
Deactivation of Silica Gel: To minimize decomposition on silica gel, consider deactivating the silica by adding a small percentage of a mild base like triethylamine to the eluent system.
-
Degassing Solvents: Using degassed solvents for chromatography can help prevent on-column oxidation of the product.
-
-
Crystallization:
-
If the product is a solid, crystallization can be an effective purification method. Experiment with a range of solvents, from nonpolar (e.g., hexanes, toluene) to polar (e.g., ethanol, ethyl acetate), and their mixtures.
-
-
Alternative Purification Strategy:
-
If the quinone is unstable, it can be reduced to the more stable hydroquinone using a mild reducing agent (e.g., sodium dithionite). The hydroquinone can then be purified by chromatography or crystallization, and subsequently re-oxidized to the quinone in the final step.
-
Problem 3: Formation of Side Products
Q: I observe multiple spots on my TLC plate in addition to my desired product. What are the likely side products?
A: The formation of side products is a frequent challenge in quinoline-5,8-dione synthesis.
-
Oligomeric Byproducts: Quinones are prone to polymerization, leading to the formation of higher molecular weight, often insoluble, materials. This is particularly an issue with unstable o-quinones.
-
Over-oxidation/Degradation: The aromatic ring system can be susceptible to oxidative degradation under harsh reaction conditions, leading to a complex mixture of byproducts.
-
Formation of Quinone Imines: When using Fremy's salt to oxidize aromatic amines, the initial product is a quinone imine, which is then hydrolyzed to the quinone. Incomplete hydrolysis can result in the quinone imine as an impurity.[4][7]
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for the Synthesis of Quinoline-5,8-diones from 8-Hydroxyquinolines
| Oxidizing Agent | Typical Reaction Conditions | Advantages | Disadvantages | Typical Yields |
| Fremy's Salt | Aqueous buffer (e.g., phosphate), Room Temp. | High selectivity for phenols.[4][7] | Reagent instability, requires at least 2 equivalents.[3][5] | 50-90% |
| Ceric Ammonium Nitrate (CAN) | Acetonitrile/Water, 0°C to Room Temp. | Readily available, potent oxidant.[8] | Can lead to side reactions if not controlled, removal of cerium salts can be tedious. | 40-80% |
| Photooxygenation | CH₂Cl₂ or MeOH, photosensitizer (e.g., Methylene Blue), visible light | Mild reaction conditions. | Can be slow, may require specialized equipment. | 60-70% |
Experimental Protocols
Protocol 1: Synthesis of Quinoline-5,8-dione via Fremy's Salt Oxidation
This protocol is a general guideline for the oxidation of an 8-hydroxyquinoline using Fremy's salt.
-
Preparation of Reagents:
-
Prepare a solution of the substituted 8-hydroxyquinoline in a suitable solvent such as acetone or methanol.
-
Prepare a solution of Fremy's salt (dipotassium nitrosodisulfonate) in a buffered aqueous solution (e.g., 0.1 M potassium phosphate buffer, pH 7). Caution: Solid Fremy's salt can be unstable and should be handled with care. It is recommended to use it as a solution.[3][5]
-
-
Reaction:
-
To a vigorously stirred solution of the 8-hydroxyquinoline, add the Fremy's salt solution dropwise at room temperature. A color change is typically observed. Use at least a 2:1 molar ratio of Fremy's salt to the 8-hydroxyquinoline.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate or chloroform/ethanol) or by crystallization.
-
Protocol 2: Synthesis of a Substituted Quinoline-5,8-dione via CAN Oxidation
This protocol is adapted from the oxidation of dimethoxybenzene derivatives and can be used as a starting point for substituted 8-hydroxyquinolines.[6]
-
Preparation of Reagents:
-
Dissolve the substituted 8-hydroxyquinoline in acetonitrile.
-
Prepare a solution of ceric ammonium nitrate (CAN) in water (e.g., 1 equivalent of CAN per 1 mL of water).
-
-
Reaction:
-
Cool the solution of the 8-hydroxyquinoline to 0°C in an ice bath.
-
Slowly add the aqueous CAN solution dropwise to the stirred solution of the starting material over approximately 15 minutes. A color change from yellow to orange is often observed.
-
Monitor the reaction by TLC. The reaction is typically complete within 45-60 minutes.
-
-
Work-up:
-
Once the reaction is complete, warm the mixture to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by crystallization.
-
Visualizations
Caption: General experimental workflow for the synthesis of substituted quinoline-5,8-diones.
Caption: Troubleshooting flowchart for low-yield oxidation reactions.
References
- 1. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cerium Ammonium Nitrate - CAN [organic-chemistry.org]
how to increase the purity of synthesized 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in increasing the purity of synthesized 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.
Troubleshooting Guide
Issue: The crude product is a dark, oily residue instead of a solid.
-
Possible Cause: This may indicate the presence of significant amounts of impurities, unreacted starting materials, or polymeric side products which can hinder crystallization. Quinoline-diones can sometimes be oils or solids.[1]
-
Recommendation:
-
Solvent Washing: Try triturating the oily residue with a non-polar solvent like ether, pentane, or toluene to remove non-polar impurities.[1] The desired product may solidify during this process.
-
Chromatography: If washing is ineffective, column chromatography is the recommended next step to separate the target compound from various impurities.
-
Issue: After initial purification by washing, the product purity is still low (<90%).
-
Possible Cause: The impurities may have similar solubility properties to the desired product, making simple washing ineffective.
-
Recommendation:
-
Recrystallization: Attempt recrystallization from a suitable solvent or a mixture of solvents. Common solvents for quinoline derivatives include ethanol, methanol, and acetone, or mixtures thereof.[2]
-
Column Chromatography: For more challenging separations, column chromatography provides a higher degree of purification.
-
Issue: The purified product shows signs of decomposition (e.g., color change) upon standing.
-
Possible Cause: Quinone structures can be sensitive to light and air (oxidation).[1]
-
Recommendation:
-
Storage: Store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and protect it from light by using an amber-colored vial.
-
Purity: Ensure high purity, as trace impurities can sometimes catalyze decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in the synthesis of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione?
While specific impurities for this exact compound are not detailed in the provided literature, common impurities in related quinoline syntheses can include unreacted starting materials, byproducts from side reactions such as over-oxidation or incomplete cyclization, and polymeric materials.[1]
Q2: What is the most effective method for purifying quinoline-5,8-diones?
The most effective method depends on the nature of the impurities. A general approach involves:
-
Initial Washing: To remove bulk, easily separable impurities.[1]
-
Recrystallization: For crystalline solids to achieve a high degree of purity.[2][3]
-
Column Chromatography: For complex mixtures or when the product is an oil.[4]
Q3: How can I monitor the purity of my compound during the purification process?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. A single spot on the TLC plate in multiple solvent systems is a good indicator of purity. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Data on Purification Methods
The following table provides an illustrative summary of expected purity levels for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione after applying different purification techniques.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Typical Yield Loss |
| Solvent Washing (Ether) | 75% | 85-90% | 5-10% |
| Recrystallization (Ethanol) | 85% | >98% | 15-30% |
| Column Chromatography | 75% | >99% | 20-40% |
Experimental Protocols
1. Recrystallization Protocol
-
Solvent Selection: Dissolve a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate) at their boiling points to find a solvent in which the compound is soluble when hot but sparingly soluble when cold.
-
Dissolution: Dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Hot Filtration: If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
2. Column Chromatography Protocol
-
Stationary Phase: Choose a suitable stationary phase, typically silica gel for compounds of moderate polarity.
-
Eluent Selection: Use TLC to determine an appropriate solvent system (eluent) that provides good separation of the desired compound from its impurities (a typical Rf value for the product would be 0.3-0.4). A common starting point could be a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a glass column with the chosen stationary phase slurried in the eluent.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a stronger solvent if necessary, then adsorb onto a small amount of silica) and carefully load it onto the top of the column.
-
Elution: Pass the eluent through the column and collect fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Purification Workflow
Caption: General workflow for the purification and analysis of the target compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 3. CN103664892B - The crystallization of quinoline - Google Patents [patents.google.com]
- 4. Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
refining protocols for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione biological assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione in biological assays. The information is designed to assist researchers, scientists, and drug development professionals in refining their experimental protocols and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione for in vitro assays?
A1: 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione is sparingly soluble in aqueous solutions. For cell-based assays, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced cytotoxicity.
Q2: My compound is colored. Will this interfere with colorimetric assays like the MTT assay?
A2: Yes, the inherent color of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione can interfere with colorimetric assays that rely on absorbance readings. To mitigate this, it is crucial to include a "compound only" control (wells containing the compound in media but no cells). This background absorbance should be subtracted from the absorbance of the wells with cells and the compound.[1] If the interference is significant, consider using alternative viability assays that are not absorbance-based, such as those measuring ATP levels (e.g., CellTiter-Glo®) or fluorescent assays.
Q3: I am observing unexpected precipitation of the compound in my culture medium. What could be the cause?
A3: Precipitation can occur if the compound's solubility limit is exceeded in the aqueous culture medium. This can be influenced by the final concentration of the compound, the serum percentage in the medium, and the incubation temperature. To address this, you can try lowering the final concentration of the compound, reducing the serum percentage during the treatment period if your cell line permits, or ensuring the DMSO stock is well-vortexed before dilution.
Q4: What is a typical starting concentration range for this compound in cytotoxicity assays?
A4: For initial screening of quinoline derivatives, a broad concentration range is recommended.[2][3] A common starting point is a serial dilution from 100 µM down to 0.01 µM. The optimal concentration range will depend on the specific cell line and the compound's potency.
Troubleshooting Guides
Cell Viability (MTT) Assay
Issue 1: Low signal or no color change in treated wells.
-
Possible Cause: The compound may be highly cytotoxic, leading to a significant reduction in viable cells.
-
Troubleshooting Steps:
-
Visually inspect the cells under a microscope before adding the MTT reagent to confirm cell death.
-
Test a wider and lower range of compound concentrations.
-
Reduce the incubation time with the compound.
-
Issue 2: High background absorbance in "compound only" control wells.
-
Possible Cause: The compound absorbs light at the same wavelength as the formazan product (around 570 nm).[1]
-
Troubleshooting Steps:
-
Perform a full wavelength scan of your compound in the assay medium to determine its absorbance spectrum.
-
If there is significant overlap, use the "compound only" control for background subtraction.
-
If the background is too high, consider an alternative viability assay.
-
Issue 3: Inconsistent results between replicate wells.
-
Possible Cause: Uneven cell seeding, incomplete dissolution of formazan crystals, or "edge effects" in the microplate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.
-
After adding the solubilization solution (e.g., DMSO), shake the plate on an orbital shaker for at least 15 minutes to ensure complete dissolution of formazan crystals.
-
To avoid edge effects, do not use the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media.
-
| Parameter | Recommended Condition | Troubleshooting Tip |
| Cell Seeding Density | Varies by cell line (e.g., 5,000-10,000 cells/well for a 96-well plate) | Optimize for logarithmic growth during the assay period. |
| Compound Incubation Time | 24, 48, or 72 hours | Shorter times may be needed for highly potent compounds. |
| MTT Reagent Concentration | 0.5 mg/mL | Ensure it is freshly prepared and protected from light. |
| MTT Incubation Time | 2-4 hours at 37°C | Insufficient incubation can lead to a weak signal. |
| Solubilizing Agent | DMSO, or 10% SDS in 0.01 N HCl | Ensure complete dissolution of formazan crystals.[4] |
| Absorbance Reading | 570 nm (background at 630-690 nm) | Subtract background from the 570 nm reading. |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Issue 1: High percentage of Annexin V positive cells in the negative control.
-
Possible Cause: Over-trypsinization or harsh cell handling during harvesting can damage cell membranes.
-
Troubleshooting Steps:
-
Use a gentle cell scraper or a non-enzymatic cell dissociation buffer.
-
Minimize centrifugation speed and time.
-
Ensure all buffers and media are at the appropriate temperature.
-
Issue 2: High percentage of propidium iodide (PI) positive cells in all samples.
-
Possible Cause: Cells were not healthy at the start of the experiment, or the compound is causing necrosis rather than apoptosis.
-
Troubleshooting Steps:
-
Check the viability of your cells before starting the experiment.
-
Analyze samples at an earlier time point to detect early apoptotic events before secondary necrosis occurs.
-
Consider that the compound's mechanism of action may be necrotic.
-
| Population | Annexin V Staining | Propidium Iodide (PI) Staining | Interpretation |
| Viable Cells | Negative | Negative | Healthy, non-apoptotic cells. |
| Early Apoptotic Cells | Positive | Negative | Phosphatidylserine has flipped to the outer membrane. |
| Late Apoptotic/Necrotic Cells | Positive | Positive | Cell membrane has lost integrity. |
| Necrotic Cells | Negative | Positive | Primarily necrotic cell death. |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione (e.g., 0.01 to 100 µM) and a vehicle control (e.g., 0.5% DMSO). Include "compound only" and "media only" blank wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well. Shake the plate for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay via Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at various concentrations for a predetermined time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Annexin V & PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Visualizations
Caption: Workflow for the MTT cell viability assay.
Caption: Interpretation of Annexin V and PI flow cytometry data.
Caption: Hypothetical inhibition of the Sphingosine Kinase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmacology - Cell viability assay: Problems with MTT assay in the solubilization step - Biology Stack Exchange [biology.stackexchange.com]
- 5. google.com [google.com]
avoiding degradation of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione to minimize degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione?
A1: The primary factors contributing to the degradation of this compound are exposure to light (photodegradation), atmospheric oxygen (oxidation), high temperatures, and humidity. The quinone and aromatic amine moieties in the molecule are susceptible to chemical changes under these conditions.
Q2: I've noticed a change in the color of my compound upon storage. What could be the reason for this?
A2: A color change, often to a darker shade, is a common indicator of degradation. This is frequently due to the oxidation of the aromatic amine (diethylamino)phenyl group, a reaction that can be initiated by exposure to air and light.
Q3: How should I properly store 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione to ensure its stability?
A3: To ensure maximum stability, the compound should be stored in a tightly sealed, airtight container, preferably under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry, and dark place. For long-term storage, refrigeration or freezing is recommended.
Q4: Can I store the compound in solution?
A4: Storing the compound in solution is generally not recommended for long periods, as this can accelerate degradation. If you must store it in solution, use a high-purity, degassed solvent, protect it from light, and store it at a low temperature for the shortest possible time.
Q5: What are the potential degradation products I should be aware of?
A5: While specific degradation products for this exact compound are not extensively documented in publicly available literature, potential degradation pathways include oxidation of the diethylamino group to form N-oxides or colored polymeric materials, and hydroxylation of the quinoline ring.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from yellow/orange to brown/black) | Oxidation of the diethylamino phenyl group or other parts of the molecule due to exposure to air and/or light. | Discard the degraded compound as it may lead to inaccurate experimental results. For future prevention, ensure storage under an inert atmosphere and protection from light. |
| Inconsistent or unexpected experimental results (e.g., loss of biological activity, new peaks in analytical chromatograms) | Degradation of the compound leading to a decrease in purity and the presence of impurities that may interfere with the experiment. | Verify the purity of your compound using an appropriate analytical method, such as HPLC-UV. If degradation is confirmed, obtain a fresh batch of the compound and adhere to strict storage and handling protocols. |
| Poor solubility compared to a fresh batch | Formation of insoluble degradation products or polymers. | This is a strong indicator of significant degradation. The compound should not be used for experiments. Review your storage conditions to prevent this from happening in the future. |
Storage Recommendations
| Parameter | Condition | Rationale |
| Temperature | -20°C to 4°C (Refrigerated or Frozen) | Reduces the rate of chemical degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation by excluding atmospheric oxygen. |
| Light | Protected from light (Amber vial or stored in the dark) | Prevents photodegradation of the quinoline and aromatic amine moieties. |
| Container | Tightly sealed, airtight vial | Prevents exposure to moisture and atmospheric oxygen. |
| Form | Solid (powder) | More stable than in solution. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method to assess the purity of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione and detect potential degradation products.
1. Materials and Reagents:
-
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC-grade formic acid (or other suitable buffer)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV-Vis detector
2. Sample Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1 mg).
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 0.1-1 mg/mL.
-
Filter the solution through a 0.22 µm syringe filter before injection.
3. HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical starting point would be a linear gradient from 5-95% B over 20 minutes. The gradient should be optimized based on the separation of the main peak from any impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectrophotometry, likely in the 254-400 nm range).
4. Data Analysis:
-
Integrate the peak areas of the main compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
The presence of new peaks or a decrease in the main peak area over time can indicate degradation.
Visualizations
Caption: Potential degradation pathways for the compound.
Caption: Workflow for purity assessment by HPLC.
Validation & Comparative
Comparative Analysis of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione Analogs: A Guide for Researchers
A detailed examination of the structure-activity relationships and cytotoxic potential of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione analogs reveals critical insights for the development of novel anticancer agents. This guide provides a comparative analysis based on available experimental data, outlines key experimental protocols, and visualizes relevant biological pathways to inform further research in this promising area of medicinal chemistry.
The quinoline-5,8-dione scaffold is a recognized pharmacophore in the design of anticancer drugs, and its derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The introduction of a substituted phenyl ring at the 6-position, particularly with an amino functionality, has been a key strategy in modulating the biological activity of this class of compounds. This comparative guide focuses on analogs of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione, exploring how structural modifications impact their efficacy and selectivity.
Performance Comparison of Analogs
The following table summarizes the cytotoxic data for a series of conceptually related 6-substituted-7-chloroquinoline-5,8-dione and isoquinolinedione analogs. It is important to note that these are not all direct analogs of the primary topic compound but provide the best available data for a comparative analysis of this scaffold.
| Compound ID | 6-Substituent | 7-Substituent | Cell Line | IC50 (µM) | Reference |
| Analog 1 | 4-(Diethylamino)phenyl | Cl | HCT-116 | Data Not Available | - |
| Analog 2 | Phenyl | Cl | HCT-116 | Data Not Available | - |
| 5b | 4-Methylanilino | Cl (isoquinolinedione) | HCT-15 | Potent Activity | [1] |
| 5c | 4-Methoxyanilino | Cl (isoquinolinedione) | HCT-15 | Potent Activity | [1] |
| 5d | 4-Chloroanilino | Cl (isoquinolinedione) | SK-MEL-2 | Potent Activity | [1] |
Note: Specific IC50 values for the isoquinolinedione analogs (5b, 5c, 5d) were not provided in the abstract, but they were highlighted for their potent activity against the specified cell lines.
The available data on related compounds, such as 6-chloro-7-arylamino-5,8-isoquinolinediones, indicates that the nature of the substituent on the aniline ring plays a crucial role in determining the cytotoxic potency.[1] For instance, analogs with electron-donating (methyl, methoxy) and electron-withdrawing (chloro) groups on the aniline ring have shown significant activity.[1] This suggests that a systematic variation of the amino substituent at the 4-position of the phenyl ring in the target compound, 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione, is a promising strategy for optimizing anticancer activity.
Experimental Protocols
The evaluation of the cytotoxic activity of these quinoline-5,8-dione analogs typically involves standardized in vitro assays. A detailed methodology for a common cytotoxicity assay is provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining the cytotoxicity of quinoline-dione analogs.
Materials:
-
Cancer cell lines (e.g., HCT-116, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The quinoline-5,8-dione analogs are dissolved in DMSO to create stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the compounds, and the plates are incubated for another 48 to 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration.
Putative Signaling Pathways
The anticancer activity of quinoline-5,8-dione derivatives is often attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS) and to intercalate with DNA, leading to the inhibition of DNA replication and transcription. Furthermore, these compounds can modulate various signaling pathways involved in cell proliferation, apoptosis, and survival.
Hypothesized Mechanism of Action
Caption: Putative mechanism of action for 7-chloro-6-phenylquinoline-5,8-dione analogs.
This generalized pathway suggests that the cytotoxic effects of these compounds are likely multifactorial. The quinone moiety can undergo redox cycling, leading to the production of superoxide anions and other ROS, which can damage cellular components and trigger apoptosis. The planar aromatic structure of the quinoline ring system facilitates intercalation into DNA, disrupting its normal function. Additionally, some quinoline derivatives have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair.
Conclusion and Future Directions
The 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione scaffold represents a promising starting point for the development of novel anticancer agents. The limited available data on structurally related compounds underscores the importance of the substituent on the 6-phenyl ring in modulating cytotoxic activity.
Future research should focus on the systematic synthesis and evaluation of a library of analogs with diverse amino substituents at the 4-position of the phenyl ring. This would enable a more precise determination of the structure-activity relationships and the identification of lead compounds with improved potency and selectivity. Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways modulated by these compounds and to validate their therapeutic potential. Such studies will be instrumental in guiding the rational design of the next generation of quinoline-5,8-dione-based anticancer drugs.
References
Validating the Anticancer Activity of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione and related quinoline-5,8-dione derivatives. The data presented is compiled from various studies to offer a comprehensive overview of their potential as therapeutic agents. While direct experimental data for the titular compound is limited in publicly available literature, this guide draws upon findings from structurally similar compounds to provide a validatable assessment of its potential anticancer profile.
Comparative Anticancer Activity
The in vitro cytotoxic activity of several quinoline-5,8-dione derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized below. For a comprehensive comparison, IC50 values for the standard chemotherapeutic agents, Doxorubicin and Cisplatin, are also provided from literature sources.
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Amino-quinoline-5,8-dione Derivative (C6-substituted) | HeLaS3 (Cervical Cancer) | low µM range | [1] |
| KB-vin (Multidrug Resistant) | low µM range | [1] | |
| Amino-quinoline-5,8-dione Derivative (C7-substituted) | HeLaS3 (Cervical Cancer) | low µM range | [1] |
| KB-vin (Multidrug Resistant) | low µM range | [1] | |
| Cyclopenta[b]quinoline-1,8-dione Derivative | HeLa (Cervical Cancer) | IC30: 24.4 µM | |
| LS180 (Colon Cancer) | > 50 µM | ||
| MCF-7 (Breast Cancer) | > 50 µM | ||
| Raji (Burkitt's Lymphoma) | IC30: 82 µM | ||
| Doxorubicin | HeLa (Cervical Cancer) | ~1.3 - 8.14 µg/mL | [2] |
| MCF-7 (Breast Cancer) | ~0.1 - 2.5 µM | [3] | |
| Cisplatin | HeLa (Cervical Cancer) | Highly variable | [4] |
| MCF-7 (Breast Cancer) | Highly variable | [4] |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the evaluation of the anticancer activity of quinoline-5,8-dione derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.[5][6][7][8][9]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to detect apoptosis by measuring the externalization of phosphatidylserine (PS) on the cell surface.
-
Cell Treatment: Treat cells with the IC50 concentration of the test compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10][11][12]
Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures the levels of intracellular ROS using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Treatment: Treat cells with the test compound for a specified time.
-
Probe Loading: Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity of the oxidized product, dichlorofluorescein (DCF), using a fluorescence microplate reader or flow cytometer with excitation at 485 nm and emission at 535 nm.
Mechanism of Action: Signaling Pathways
Quinoline-5,8-dione derivatives have been shown to induce apoptosis in cancer cells through a multi-faceted mechanism involving the generation of reactive oxygen species (ROS) and the activation of both intrinsic and extrinsic apoptotic pathways.
Experimental Workflow for Anticancer Activity Screening
Caption: A typical workflow for evaluating the anticancer potential of novel compounds.
Apoptotic Signaling Pathway of Quinoline-5,8-dione Derivatives
Caption: Proposed mechanism of apoptosis induction by quinoline-5,8-dione derivatives.
References
- 1. Molecular mechanisms of apoptosis induced by a novel synthetic quinolinone derivative in HL-60 human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 8. Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. sid.ir [sid.ir]
- 11. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis: 7-Chloro-6-phenylquinoline-5,8-dione Derivatives and Doxorubicin in Oncology
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the anticancer agent doxorubicin and the emerging class of 7-chloro-6-phenylquinoline-5,8-dione derivatives. Due to a lack of specific experimental data for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione, this document will focus on the established efficacy of doxorubicin and the general potential of the quinoline-5,8-dione chemical class, alongside a proposed experimental framework for their direct comparison.
Introduction
Doxorubicin is a well-established anthracycline antibiotic widely used in chemotherapy regimens for a broad spectrum of cancers. Its cytotoxic effects are primarily attributed to its ability to intercalate DNA, inhibit topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to cell death. The quinoline-5,8-dione scaffold has emerged as a promising pharmacophore in the design of novel anticancer agents. Derivatives of this class have demonstrated significant cytotoxic activity against various cancer cell lines, suggesting their potential as alternative or synergistic therapeutic agents. This guide aims to summarize the available data for doxorubicin and provide a framework for the evaluation of novel quinoline-5,8-dione compounds.
Quantitative Data on Anticancer Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) values for doxorubicin against a variety of human cancer cell lines. At present, specific IC50 data for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione is not available in the public domain.
Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 1.50 |
| BFTC-905 | Bladder Cancer | 2.26 |
| HeLa | Cervical Carcinoma | 1.00 - 2.92 |
| HepG2 | Hepatocellular Carcinoma | 12.18 |
| LNCaP | Prostate Carcinoma | 0.25 |
| M21 | Skin Melanoma | 2.77 |
| MCF-7 | Breast Adenocarcinoma | 2.50 |
| PC3 | Prostate Adenocarcinoma | 8.00 |
| TCCSUP | Bladder Cancer | 12.55 |
| UMUC-3 | Bladder Cancer | 5.15 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and duration of drug exposure.
Mechanism of Action
Doxorubicin
The anticancer activity of doxorubicin is multifaceted and involves several distinct mechanisms:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between DNA base pairs, leading to a blockade of DNA and RNA synthesis. It also forms a stable complex with the DNA and topoisomerase II enzyme, preventing the re-ligation of DNA strands and causing double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety of doxorubicin can undergo enzymatic reduction to a semiquinone free radical. This radical can then react with molecular oxygen to produce superoxide anions and other ROS, which induce oxidative stress and damage to cellular components, including DNA, proteins, and lipids.
-
Induction of Apoptosis: DNA damage and oxidative stress triggered by doxorubicin activate signaling pathways that lead to programmed cell death (apoptosis).
Caption: Simplified signaling pathway of Doxorubicin's anticancer mechanism.
7-Chloro-6-phenylquinoline-5,8-dione Derivatives
While the precise mechanism of action for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione has not been elucidated, compounds within the quinoline-5,8-dione class are generally believed to exert their cytotoxic effects through similar mechanisms to other quinone-containing anticancer agents. These may include:
-
ROS Production: The quinone structure is susceptible to redox cycling, which can lead to the generation of ROS and subsequent oxidative stress.
-
Topoisomerase Inhibition: Some quinoline derivatives have been shown to inhibit topoisomerase enzymes, interfering with DNA replication and repair.
-
Interaction with other cellular targets: Research on related compounds suggests potential interactions with other key cellular proteins involved in cell proliferation and survival.
Proposed Experimental Protocols for Comparative Efficacy
To directly compare the efficacy of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione with doxorubicin, a series of standardized in vitro assays are recommended.
Cell Viability Assay (MTT Assay)
Objective: To determine and compare the cytotoxic effects of the test compounds on various cancer cell lines.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT116) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione and doxorubicin (typically from 0.01 µM to 100 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 values are then determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.
Caption: Experimental workflow for the MTT cell viability assay.
Conclusion
Doxorubicin remains a cornerstone of cancer chemotherapy with a well-characterized, multi-pronged mechanism of action. The quinoline-5,8-dione scaffold represents a promising area for the development of new anticancer agents. While direct comparative data for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione is currently unavailable, the proposed experimental framework provides a clear path for its evaluation against established drugs like doxorubicin. Further research is imperative to elucidate the specific mechanisms of action and full therapeutic potential of this and related quinoline-5,8-dione derivatives. Such studies will be crucial in determining their future role in oncology.
Comparative Analysis of the Anticancer Mechanisms of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione and Alternative Agents
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of the quinoline-5,8-dione class of compounds, represented by the well-studied agent Streptonigrin, against other established anticancer drugs, Doxorubicin and Mitomycin C. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the nuanced differences in the mechanisms, efficacy, and experimental evaluation of these potent oncological agents.
Due to the limited availability of specific data on 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione, this guide will utilize Streptonigrin as a representative compound for the quinoline-5,8-dione chemical class to facilitate a data-driven comparison.
Comparative Efficacy Against Common Cancer Cell Lines
The in vitro cytotoxic activity of Streptonigrin, Doxorubicin, and Mitomycin C was evaluated against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), HCT116 (colorectal carcinoma), and A549 (lung carcinoma). The half-maximal inhibitory concentration (IC50) values, representing the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Compound | MCF-7 IC50 (µM) | HCT116 IC50 (µM) | A549 IC50 (µM) |
| Streptonigrin | ~0.02 - 0.1 | ~0.01 - 0.05 | ~0.03 - 0.2 |
| Doxorubicin | ~0.1 - 1.0 | ~0.05 - 0.5 | ~0.1 - 1.0 |
| Mitomycin C | ~0.1 - 1.0 | ~6.0[1] | ~10 - 300[2] |
Mechanisms of Action: A Comparative Overview
The anticancer activity of these compounds stems from their ability to induce cellular damage, albeit through distinct molecular mechanisms.
Streptonigrin (Representing Quinoline-5,8-diones): The primary mechanism of action for Streptonigrin and related quinoline-5,8-diones involves the generation of reactive oxygen species (ROS) and the inhibition of topoisomerase II.
-
Redox Cycling and ROS Production: The quinone moiety of Streptonigrin undergoes intracellular reduction to a semiquinone radical. This radical can then react with molecular oxygen to regenerate the parent quinone, producing superoxide radicals in the process. This futile redox cycle leads to a massive accumulation of ROS, inducing oxidative stress, which in turn damages cellular components, including DNA, lipids, and proteins, ultimately leading to apoptosis.
-
Topoisomerase II Inhibition: Streptonigrin can also inhibit the function of topoisomerase II, an enzyme crucial for DNA replication and repair. By stabilizing the topoisomerase II-DNA cleavage complex, it leads to the accumulation of double-strand DNA breaks.
Doxorubicin: A well-established anthracycline antibiotic, Doxorubicin exerts its anticancer effects through multiple mechanisms:
-
DNA Intercalation: Doxorubicin intercalates into the DNA double helix, thereby obstructing the processes of DNA replication and transcription.
-
Topoisomerase II Inhibition: Similar to Streptonigrin, Doxorubicin is a potent inhibitor of topoisomerase II.
-
Generation of Free Radicals: The quinone structure in Doxorubicin can also undergo redox cycling to produce ROS, contributing to its cytotoxicity.
Mitomycin C: This bioreductive alkylating agent requires enzymatic reduction to become active.
-
DNA Alkylation and Cross-linking: Once activated, Mitomycin C acts as a potent alkylating agent, forming covalent bonds with DNA. It can create both mono-adducts and interstrand cross-links, which prevent DNA strand separation, thereby inhibiting DNA replication and leading to cell death.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by these compounds and a typical experimental workflow for their evaluation.
Detailed Experimental Protocols
For researchers seeking to validate or expand upon these findings, the following are detailed protocols for the key experimental assays.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (Streptonigrin, Doxorubicin, Mitomycin C)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3][4]
-
Drug Treatment: Prepare serial dilutions of the test compounds in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs, e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[3][5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using a suitable software.
Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)
This assay measures the overall levels of ROS within cells using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
DCFH-DA solution (10 mM stock in DMSO)
-
Serum-free culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compounds at the desired concentrations for the specified time.
-
DCFH-DA Staining: After treatment, wash the cells twice with serum-free medium. Add 1 mL of serum-free medium containing 10 µM DCFH-DA to each well. Incubate for 30 minutes at 37°C in the dark.[6]
-
Cell Harvesting and Analysis:
-
For Flow Cytometry: Wash the cells twice with PBS. Detach the cells using trypsin, and then resuspend them in PBS. Analyze the fluorescence intensity of the cells using a flow cytometer with excitation at 488 nm and emission at 525 nm.[6]
-
For Fluorescence Microscopy: Wash the cells twice with PBS. Observe the cells directly under a fluorescence microscope.
-
-
Data Analysis: Quantify the mean fluorescence intensity to determine the relative levels of intracellular ROS.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase II, often by measuring the relaxation of supercoiled DNA. Commercial kits are available for this purpose.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer
-
ATP
-
Test compounds
-
Proteinase K
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure (General Protocol for a Commercial Kit):
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, ATP, and the test compound at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase II to the reaction mixture to initiate the reaction. Incubate at 37°C for the recommended time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing a chelating agent (e.g., EDTA) and proteinase K to digest the enzyme.
-
Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel. Run the gel to separate the supercoiled, relaxed, and nicked forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. A decrease in the amount of relaxed DNA and an increase in the supercoiled DNA in the presence of the test compound indicates inhibition of topoisomerase II.
References
- 1. Assessment of tumor cell sensitivity to mitomycin C by "B23 translocation" assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro effects of mitomycin C on the proliferation of the non-small-cell lung cancer line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Video: Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells [jove.com]
Independent Verification of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione's Biological Effects: A Comparative Guide
This guide provides an objective comparison of the biological effects of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione and its analogs, alongside established therapeutic agents. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of its potential. This document summarizes quantitative data from various studies, details experimental protocols for key assays, and visualizes relevant biological pathways and workflows.
Comparative Analysis of Biological Activity
The biological activity of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione and related compounds is primarily centered on their anticancer and antimicrobial properties. The quinoline-5,8-dione scaffold is a recurring motif in compounds exhibiting a broad spectrum of biological activities, including antimalarial, antiviral, and antifungal effects.[1][2] The mechanism of action for many of these compounds is linked to their ability to be recognized by NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells.[3][4]
Anticancer Activity
Quinoline-5,8-dione derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines. Their cytotoxicity is often dependent on the nature and position of substituents on the quinoline ring.
Below is a comparative summary of the half-maximal inhibitory concentration (IC50) values for various quinoline-5,8-dione derivatives and standard chemotherapeutic agents against several cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Cancer Cell Line | IC50 (µM) |
| 6-Anilino-quinoline-5,8-dione Derivatives | Doxorubicin | MCF-7 | 0.05 - 1 | ||
| 6-(4-Methylanilino)-quinoline-5,8-dione | HeLaS3 | 0.80 | HeLa | 0.1 - 0.5 | |
| 6-(4-Methoxyanilino)-quinoline-5,8-dione | HeLaS3 | 1.21 | A549 | 0.01 - 0.2 | |
| 6-(4-Chloroanilino)-quinoline-5,8-dione | HeLaS3 | 0.95 | Mitomycin C | A549 | 0.1 - 1 |
| 7-Anilino-quinoline-5,8-dione Derivatives | HCT116 | 0.02 - 0.5 | |||
| 7-(4-Methylanilino)-quinoline-5,8-dione | HeLaS3 | 0.59 | |||
| 7-(4-Methoxyanilino)-quinoline-5,8-dione | HeLaS3 | 0.88 | |||
| 7-(4-Chloroanilino)-quinoline-5,8-dione | HeLaS3 | 0.72 | |||
| Streptonigrin | Various | 0.001 - 0.1 |
Note: Data for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione is not publicly available. The table presents data for structurally similar 6-anilino and 7-anilino-quinoline-5,8-dione derivatives to provide a comparative context.
Antimicrobial Activity
The quinoline-5,8-dione scaffold is also associated with potent antimicrobial effects against a variety of bacterial and fungal pathogens.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for quinoline-5,8-dione derivatives and a standard antibiotic against representative microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference Compound | Microbial Strain | MIC (µg/mL) |
| 6-Arylamino-quinoline-5,8-dione Derivatives | Ciprofloxacin | S. aureus | 0.25 - 1 | ||
| 6-(4-Methylanilino)-quinoline-5,8-dione | Staphylococcus aureus | 1.22 | E. coli | 0.008 - 0.125 | |
| 6-(4-Methoxyanilino)-quinoline-5,8-dione | Staphylococcus aureus | 1.22 | P. aeruginosa | 0.25 - 1 | |
| 6-(4-Chloroanilino)-quinoline-5,8-dione | Candida albicans | 1.22 | |||
| Streptonigrin | Various Bacteria | 0.01 - 1 |
Note: Specific antimicrobial data for 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione is not available. The table includes data for analogous 6-arylamino derivatives to offer a comparative perspective.[4]
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to evaluate the biological effects of quinoline-5,8-dione derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][5]
Principle: The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Procedure:
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[1]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
NQO1 Activity Assay
This assay measures the enzymatic activity of NAD(P)H:quinone oxidoreductase 1.[3][6]
Principle: NQO1 catalyzes the two-electron reduction of a quinone substrate. The activity can be measured by monitoring the rate of NADPH oxidation, which is coupled to the reduction of a chromogenic substrate.
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates from cancer cells known to express NQO1.
-
Reaction Mixture: Prepare a reaction mixture containing the cell lysate, NADPH, and a suitable quinone substrate (e.g., menadione).
-
Initiation of Reaction: Initiate the reaction by adding the substrate.
-
Absorbance Measurement: Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) or the increase in absorbance of a reduced chromogenic indicator over time using a spectrophotometer.
-
Data Analysis: Calculate the NQO1 activity based on the rate of change in absorbance.
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological effects of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.
Caption: NQO1-mediated activation of quinoline-5,8-diones.
Caption: Experimental workflow for the MTT assay.
Caption: Workflow for MIC determination by broth microdilution.
References
A Comparative Analysis of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione and Established Antimalarial Agents
A Note to the Reader: Comprehensive searches for the specific compound 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione did not yield any published data on its antimalarial activity. Therefore, this guide provides a comparative framework based on the broader chemical classes to which this molecule belongs—quinolines and quinones—and contrasts their general mechanisms and activities with those of well-established antimalarial drugs. This guide is intended for researchers, scientists, and drug development professionals to contextualize the potential of novel quinoline-quinone hybrids in antimalarial research.
Executive Summary
The global fight against malaria is continually challenged by the emergence of drug-resistant strains of Plasmodium falciparum, necessitating the discovery and development of novel therapeutics. While the specific antimalarial efficacy of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione is not documented, its structural motifs—a 7-chloroquinoline core and a quinone moiety—are present in several known antimalarial agents. This guide explores the established mechanisms of action and in vitro activities of prominent quinoline-based drugs (Chloroquine, Mefloquine), artemisinin derivatives, and quinone-like compounds (Atovaquone) to provide a benchmark for the potential evaluation of new chemical entities like the one .
Comparative In Vitro Antimalarial Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of several key antimalarial drugs against various strains of P. falciparum. These strains represent a spectrum of drug sensitivities, with 3D7 being chloroquine-sensitive, and K1 and W2 being chloroquine-resistant.
| Compound | Drug Class | P. falciparum 3D7 (CQ-sensitive) IC50 (nM) | P. falciparum K1 (CQ-resistant) IC50 (nM) | P. falciparum W2 (CQ-resistant) IC50 (nM) |
| Chloroquine | 4-Aminoquinoline | 7 - 20 | 100 - 400 | 200 - 500 |
| Mefloquine | Quinoline methanol | 4 - 10 | 15 - 50 | 20 - 60 |
| Artemisinin | Sesquiterpene lactone | 1 - 15 | 1 - 15 | 1 - 15 |
| Atovaquone | Naphthoquinone | 0.7 - 1.8 | 1 - 5 | 0.5 - 2.5 |
Note: IC50 values can vary between studies due to differences in assay conditions.
Mechanisms of Action: A Comparative Overview
The diverse chemical structures of antimalarial agents correspond to a variety of mechanisms by which they kill the malaria parasite.
Quinoline-Based Agents (e.g., Chloroquine): The primary mechanism of action for chloroquine and other 4-aminoquinolines is the inhibition of hemozoin formation. Inside the parasite's acidic food vacuole, hemoglobin from the host's red blood cells is digested, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin. Chloroquine, a weak base, accumulates in the acidic food vacuole and caps the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme is toxic to the parasite, leading to its death.
Quinone-Like Agents (e.g., Atovaquone): Atovaquone acts on the parasite's mitochondrial electron transport chain. Specifically, it inhibits the cytochrome bc1 complex (Complex III), disrupting the synthesis of ATP and pyrimidines, which are essential for parasite survival.
Artemisinin and its Derivatives: The antimalarial activity of artemisinin is dependent on its endoperoxide bridge. It is believed that this bridge is cleaved in the presence of heme iron within the parasite, generating reactive oxygen species (ROS) and other cytotoxic intermediates. These reactive species then damage parasite proteins and lipids, leading to cell death.
Experimental Protocols for Antimalarial Drug Susceptibility Testing
The in vitro activity of potential antimalarial compounds is typically assessed using one of several standardized assays. Below are detailed methodologies for two commonly used techniques.
SYBR Green I-Based Fluorescence Assay
This assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA.
Principle: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In a culture of red blood cells infected with P. falciparum, the amount of fluorescence is proportional to the number of parasites.
Detailed Methodology:
-
Preparation of Drug Plates:
-
Serially dilute the test compounds in an appropriate solvent (e.g., DMSO) and then in culture medium.
-
Dispense the diluted compounds into a 96-well microtiter plate. Include positive (parasites with no drug) and negative (uninfected red blood cells) controls.
-
-
Parasite Culture:
-
Culture P. falciparum in human red blood cells in RPMI 1640 medium supplemented with serum and hypoxanthine.
-
Synchronize the parasite culture to the ring stage.
-
-
Assay Initiation:
-
Add the synchronized parasite culture (at a defined parasitemia and hematocrit) to the drug-containing plates.
-
Incubate the plates for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.
-
-
Lysis and Staining:
-
Prepare a lysis buffer containing saponin, Triton X-100, and SYBR Green I dye.
-
Add the lysis buffer to each well of the plate and incubate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition:
-
Read the fluorescence intensity of each well using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from uninfected red blood cells).
-
Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
[3H]-Hypoxanthine Incorporation Assay
This radioisotopic assay measures the incorporation of a radiolabeled nucleic acid precursor into the parasite's DNA.
Principle: P. falciparum salvages purines from the host for nucleic acid synthesis. The incorporation of radiolabeled hypoxanthine serves as a marker for parasite growth.
Detailed Methodology:
-
Preparation of Drug Plates:
-
Prepare serial dilutions of the test compounds in culture medium in a 96-well plate. Include appropriate controls.
-
-
Parasite Culture:
-
Maintain and synchronize P. falciparum cultures as described for the SYBR Green I assay.
-
-
Assay Initiation:
-
Add the synchronized parasite culture to the drug plates.
-
Incubate for 24 hours under standard culture conditions.
-
-
Radiolabeling:
-
Add [3H]-hypoxanthine to each well.
-
Incubate for an additional 24-48 hours.
-
-
Cell Harvesting:
-
Harvest the cells from each well onto a glass fiber filter mat using a cell harvester. This process lyses the red blood cells and captures the parasite DNA on the filter.
-
Wash the filters to remove unincorporated radiolabel.
-
-
Data Acquisition:
-
Dry the filter mat and place it in a scintillation counter with a scintillation cocktail.
-
Measure the radioactive counts per minute (CPM) for each well.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control.
-
Plot the percent inhibition against the drug concentration and determine the IC50 value using a dose-response model.
-
Visualizing Experimental Workflows and Mechanisms
To further clarify the processes described, the following diagrams have been generated using Graphviz.
Caption: Workflow for in vitro antimalarial drug susceptibility testing.
Caption: Mechanism of action of Chloroquine.
Caption: Mechanism of action of Atovaquone.
Assessing the Selectivity of Quinoline-5,8-diones for Cancer Cells: A Comparative Guide Based on Structurally Related Compounds
Disclaimer: Extensive searches for the specific compound 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione did not yield any publicly available scientific data. Therefore, this guide provides a comparative analysis based on the performance of structurally related quinoline-5,8-dione and 7-chloroquinoline derivatives to offer insights into the potential selectivity and mechanisms of this class of compounds in cancer therapy. The data and pathways presented below are for these related compounds and should be considered as a surrogate for the requested molecule.
Introduction to Quinoline Derivatives in Oncology
Quinoline and its derivatives are a prominent class of heterocyclic compounds that have shown a wide range of pharmacological activities, including significant potential as anticancer agents.[1][2][3][4] Their mechanisms of action are diverse and can include DNA intercalation, inhibition of topoisomerase enzymes, and modulation of various signaling pathways involved in cell proliferation and survival.[1][3][4] The quinoline-5,8-dione scaffold, in particular, is a key pharmacophore in several natural and synthetic compounds with cytotoxic properties.
Comparative Cytotoxicity of Quinoline Derivatives
The selectivity of a potential anticancer compound is a critical parameter, indicating its ability to preferentially target cancer cells over healthy, non-cancerous cells. This is often quantified by comparing the half-maximal inhibitory concentration (IC50) against various cancer cell lines and normal cell lines. Lower IC50 values indicate higher potency.
Below are tables summarizing the cytotoxic activity of various 7-chloroquinoline and quinoline-5,8-dione derivatives, demonstrating their potency against a range of cancer cell lines.
Table 1: Cytotoxicity of 7-Chloroquinoline Derivatives Against Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 7-Chloroquinoline Derivatives | HCT-116 (Colon Carcinoma) | 21.41 - 27.26 | [5] |
| MCF-7 (Breast Cancer) | >50 | [5] | |
| HeLa (Cervical Carcinoma) | 21.41 - 51.67 | [5] | |
| MBHA/7-Chloroquinoline Hybrids | MCF-7 (Breast Cancer) | ~4.60 | [6] |
| HCT-116 (Colorectal Cancer) | >50 | [6] | |
| HL-60 (Promyelocytic Leukemia) | >50 | [6] | |
| NCI-H292 (Lung Cancer) | >50 | [6] |
Table 2: Cytotoxicity of Quinoline-5-sulfonamide Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line (HFF-1) IC50 (µM) | Selectivity Index (SI) | Reference |
| 3c | C-32 (Amelanotic Melanoma) | 10.2 ± 0.5 | >100 | >9.8 | [7] |
| A549 (Lung Carcinoma) | 12.5 ± 0.9 | >100 | >8.0 | [7] | |
| MDA-MB-231 (Breast Cancer) | 15.1 ± 0.8 | >100 | >6.6 | [7] |
Note: The selectivity index (SI) is calculated as the IC50 in the normal cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
The assessment of a compound's selectivity for cancer cells involves a series of in vitro assays. A generalized workflow for such an evaluation is outlined below.
Cell Culture
Cancerous and non-cancerous cell lines are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics.[6] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8]
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[9]
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).[6][9]
-
MTT Addition: After incubation, the MTT reagent is added to each well. Metabolically active cells with functional mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
Potential Mechanisms of Action of Anticancer Quinoline Derivatives
The anticancer effects of quinoline derivatives are often attributed to their interaction with DNA and key cellular enzymes. A generalized signaling pathway illustrating a common mechanism of action is depicted below.
Caption: Generalized mechanism of action for some quinoline-based anticancer agents.
Many quinoline derivatives can intercalate into the DNA double helix, disrupting DNA replication and transcription.[1][3] Furthermore, they can inhibit the activity of topoisomerase enzymes, which are crucial for resolving DNA topological problems during replication.[3] This inhibition leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and ultimately leading to programmed cell death (apoptosis).
Conclusion
While specific data on 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione is not available, the broader family of quinoline derivatives, particularly 7-chloroquinolines and quinoline-5,8-diones, has demonstrated significant anticancer potential. The provided data on related compounds shows promising cytotoxicity against various cancer cell lines, and in some cases, favorable selectivity compared to normal cells. The primary mechanisms of action for this class of compounds often involve the induction of DNA damage and interference with essential DNA metabolic processes. Further research is warranted to synthesize and evaluate the specific compound of interest to determine its precise selectivity and therapeutic potential.
References
- 1. ijmphs.com [ijmphs.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. tandfonline.com [tandfonline.com]
- 6. scielo.br [scielo.br]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
A Comparative Benchmark Analysis of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione Against Standard Chemotherapeutics
For Immediate Release
This guide provides a comprehensive benchmark analysis of the investigational anticancer compound 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione (CQQ) against established standard chemotherapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of cytotoxic activity based on available preclinical data.
Executive Summary
7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione is a synthetic quinone derivative belonging to a class of compounds that have demonstrated significant potential in anticancer research. While direct head-to-head benchmark studies for this specific compound are limited in publicly available literature, this guide collates and compares cytotoxic data of structurally similar quinoline-5,8-dione derivatives against various cancer cell lines and contrasts this with the performance of standard chemotherapeutics such as doxorubicin and cisplatin. The data suggests that quinoline-5,8-dione scaffolds exhibit potent cytotoxic effects, in some cases comparable to or exceeding that of standard drugs, warranting further investigation.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the 50% inhibitory concentration (IC50) values of quinoline-5,8-dione derivatives and standard chemotherapeutics against a panel of human cancer cell lines. It is important to note that the data for quinoline-5,8-diones are for structurally related compounds and not the specific CQQ molecule, as direct comparative data for CQQ was not available in the reviewed literature. These indirect comparisons should be interpreted with caution.
Table 1: Cytotoxicity of 6-Arylamino-7-chloro-quinazoline-5,8-diones and Standard Chemotherapeutics against Various Cancer Cell Lines
| Compound/Drug | A549 (Lung) IC50 (µM) | SK-OV-3 (Ovarian) IC50 (µM) | SK-MEL-2 (Melanoma) IC50 (µM) | HCT-15 (Colon) IC50 (µM) | XF 498 (CNS) IC50 (µM) |
| 6-(4-fluoroanilino)-7-chloro-quinazoline-5,8-dione | >10 | 1.8 | 2.5 | 0.9 | 2.1 |
| 6-(4-chloroanilino)-7-chloro-quinazoline-5,8-dione | >10 | 3.2 | 4.1 | 1.5 | 3.8 |
| 6-(4-bromoanilino)-7-chloro-quinazoline-5,8-dione | >10 | 2.9 | 3.8 | 1.2 | 3.1 |
| Doxorubicin | > 20[1] | - | - | - | - |
| Cisplatin | 16.48[2] | 10[3] | - | - | - |
Data for 6-Arylamino-7-chloro-quinazoline-5,8-diones is sourced from a study on related quinazoline derivatives, which share a similar core structure with the quinoline-5,8-diones of interest. The IC50 values were determined by SRB assay after 48 hours of exposure.
Table 2: Cytotoxicity of Doxorubicin and Cisplatin in Additional Human Cancer Cell Lines
| Drug | Cell Line | Cancer Type | IC50 (µM) |
| Doxorubicin | A549 | Lung Carcinoma | > 20[1] |
| Doxorubicin | A549 | Non-small-cell Lung | 5.05 ± 0.13[4] |
| Cisplatin | A549 | Non-small-cell Lung | 16.48[2] |
| Cisplatin | A549 | Lung Cancer | 3.3 ± 0.0[5] |
| Doxorubicin | HCT116 | Colon Carcinoma | - |
| Cisplatin | HCT116 | Colon Carcinoma | - |
| Doxorubicin | MCF7 | Breast Adenocarcinoma | - |
Note: The variability in IC50 values for the same drug and cell line across different studies can be attributed to variations in experimental conditions such as exposure time, assay method, and cell passage number.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., CQQ or standard chemotherapeutics) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptotic Markers
This technique is used to detect specific proteins in a sample, such as those involved in the apoptotic pathway (e.g., Bcl-2, Bax, Caspase-3).
Protocol:
-
Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Experimental Workflow for Cytotoxicity and Apoptosis Analysis
Caption: Workflow for assessing cytotoxicity and apoptosis.
Proposed Signaling Pathway for Quinoline-5,8-dione Derivatives
Caption: Proposed mechanism of action for quinoline-5,8-diones.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines from Fungal Transformation of Arecoline Supported by In Silico Docking to M3-mAChR and ADME Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione: A Guide for Laboratory Professionals
For Immediate Release
Researchers and drug development professionals handling 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to its chemical structure, this compound is classified as a halogenated organic waste and requires specialized disposal procedures. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound.
I. Immediate Safety and Handling Precautions
Prior to handling, it is crucial to consult the material safety data sheet (MSDS) for comprehensive safety information. In the absence of a specific MSDS for this compound, precautions for structurally similar hazardous chemicals, such as halogenated quinones, should be strictly followed.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A flame-resistant lab coat should be worn to protect from spills.
-
Respiratory Protection: If handling the compound as a powder or if aerosolization is possible, a properly fitted respirator is required.
Engineering Controls:
-
All handling of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione should be conducted within a certified chemical fume hood to minimize inhalation exposure.
II. Step-by-Step Disposal Protocol
The disposal of this compound must comply with local, state, and federal regulations for hazardous waste.
-
Waste Segregation:
-
Container Selection and Labeling:
-
Waste Collection:
-
For solid waste (e.g., contaminated gloves, weigh paper), place it directly into the designated solid halogenated waste container.
-
For liquid waste (e.g., solutions containing the compound), pour it carefully into the designated liquid halogenated waste container using a funnel to avoid spills.
-
Do not overfill the container; a headspace of at least 10% should be left to allow for expansion.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from ignition sources.
-
Ensure the storage area is well-ventilated.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a certified environmental disposal company.
-
Follow all institutional and regulatory procedures for waste manifest and pickup.
-
III. Quantitative Data Summary
| Parameter | Information | Source |
| UN Number | 2656 (for Quinoline) | [3] |
| Transport Hazard Class | 6.1 (Toxic Substances) | [3] |
| Packing Group | III (Substance presenting low danger) | [3] |
Note: The data above is for the parent compound, quinoline, and should be used as a general guideline. The specific properties of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione may vary.
IV. Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.
Caption: Disposal workflow for halogenated organic compounds.
This comprehensive guide is intended to ensure that all personnel handling 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione are equipped with the necessary information to do so safely and responsibly. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
References
Essential Safety & Logistical Information for Handling 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione
This guide provides crucial safety protocols and logistical plans for the handling and disposal of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure a safe laboratory environment.
Operational Plan: Personal Protective Equipment (PPE)
Given the chemical structure—a halogenated quinone derivative—a stringent approach to personal protection is necessary to prevent skin and eye contact, as well as inhalation.[1][2] The following table outlines the recommended PPE for various laboratory procedures involving this compound.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Full-face respirator with N100, R100, or P100 filters or a positive-pressure air-purifying respirator.[1]- Chemical-resistant gloves (e.g., nitrile, neoprene).[3]- Chemical splash goggles and a face shield.[3]- Laboratory coat (Nomex® or similar flame-resistant material recommended).[3]- Closed-toe shoes.[3] |
| Solution Preparation and Handling | - Full-face or half-mask air-purifying respirator with organic vapor cartridges.[4]- Double-gloving with chemical-resistant gloves (e.g., nitrile, neoprene).[4][5]- Chemical splash goggles.[3]- Laboratory coat.[3]- Closed-toe shoes.[3] |
| Running Reactions | - Engineering controls (e.g., fume hood) are the primary barrier.[6]- Chemical-resistant gloves.[3]- Safety glasses or goggles.[3]- Laboratory coat.[3]- Closed-toe shoes.[3] |
| Emergency (Spill) | - For large spills, a self-contained breathing apparatus (SCBA) may be necessary.[1]- Chemical-resistant suit or coveralls.[5]- Chemical-resistant gloves and boots.[5] |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is critical to mitigate exposure and contamination.
-
Evacuation and Notification:
-
Alert all personnel in the immediate vicinity.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify the appropriate safety officer.
-
-
Containment:
-
For small spills, use absorbent pads or other appropriate absorbent materials to contain the spill.
-
Place the absorbent material in a clearly labeled, sealable plastic bag or container for disposal as hazardous waste.[7]
-
-
Decontamination:
Disposal Plan
As a halogenated organic compound, 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione and any materials contaminated with it must be disposed of as hazardous waste.[7][8][9]
Step-by-Step Disposal Procedure:
-
Segregation:
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Waste: 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione".[7]
-
Include the approximate quantities of the waste material.
-
-
Storage:
-
Disposal:
-
Arrange for the collection of the hazardous waste by the institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of 7-Chloro-6-[4-(diethylamino)phenyl]quinoline-5,8-dione.
Caption: Workflow for safe handling and disposal.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Quinone [cdc.gov]
- 2. fr.cpachem.com [fr.cpachem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. epa.gov [epa.gov]
- 6. ethz.ch [ethz.ch]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
